molecular formula C13H10N2O3 B1664616 4-Nitrobenzanilide CAS No. 3460-11-5

4-Nitrobenzanilide

Cat. No.: B1664616
CAS No.: 3460-11-5
M. Wt: 242.23 g/mol
InChI Key: KCBREZOWOLOPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzanilide is a biochemical.

Properties

IUPAC Name

4-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBREZOWOLOPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188171
Record name 4-Nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-11-5
Record name 4-Nitrobenzanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3460-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3460-11-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Nitrobenzanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK7AE35SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Nitrobenzanilide: Structural Analysis, Synthesis, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 4-Nitrobenzanilide, specifically focusing on the


-phenyl-4-nitrobenzamide isomer (CAS 3460-11-5), while distinguishing it from its structural isomer, 4'-nitrobenzanilide.

Executive Summary

This compound (


-phenyl-4-nitrobenzamide) is a secondary amide featuring a nitro-substituted benzoyl moiety linked to an aniline ring.[1][2][3] It serves as a critical intermediate in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds. Its electronic structure, characterized by the strong electron-withdrawing nitro group on the acyl ring, imparts unique reactivity profiles compared to its isomer, 4'-nitrobenzanilide (

-(4-nitrophenyl)benzamide). This guide provides a rigorous analysis of its physicochemical properties, a validated Schotten-Baumann synthesis protocol, and its utility in drug development.

Chemical Structure & Nomenclature

Precise nomenclature is vital due to the prevalence of isomers.

  • Target Compound: This compound (Nitro on the carbonyl/acid side).[1][2][4]

  • Systematic Name: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -phenyl-4-nitrobenzamide.[1][2][3][5]
    
  • CAS Registry Number: 3460-11-5.[1][2][3]

  • Isomer (Often Confused): 4'-Nitrobenzanilide (

    
    -(4-nitrophenyl)benzamide, CAS 3393-96-2), where the nitro group is on the nitrogen-bearing ring.[4][6][7][8]
    
Electronic Properties

The nitro group at the para position of the benzoyl ring acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).

  • Carbonyl Electrophilicity: The EWG effect decreases electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis) compared to unsubstituted benzanilide.

  • Amide Resonance: The planar amide bond exhibits restricted rotation (

    
     partial double bond character).
    
Physicochemical Profile[1][3][4][6][8][9][10][11]
PropertyValueNotes
Molecular Formula

Molecular Weight 242.23 g/mol
Melting Point 210–212 °CDistinct from 4'-isomer (202–204 °C)
Appearance Yellowish crystalline powder
Solubility Soluble in DMSO, DMF, hot EthanolInsoluble in water
LogP ~2.4Moderate lipophilicity
pKa ~14-15 (Amide NH)Very weak acid

Synthesis Protocol: Schotten-Baumann Acylation

The most robust synthesis method is the Schotten-Baumann reaction, utilizing a biphasic system to neutralize the acid byproduct immediately.

Reagents & Materials[4][6][9][10][11][14][15]
  • Substrate: Aniline (1.0 equiv), freshly distilled.

  • Acylating Agent: 4-Nitrobenzoyl chloride (1.1 equiv).

  • Base: 10% Aqueous Sodium Hydroxide (NaOH) or Pyridine.

  • Solvent: Dichloromethane (DCM) or Diethyl Ether.

Step-by-Step Methodology
  • Preparation: Dissolve aniline (10 mmol) in 20 mL of 10% NaOH solution in a 100 mL round-bottom flask.

  • Addition: Cool the solution to 0–5 °C. Add 4-nitrobenzoyl chloride (11 mmol) dissolved in 10 mL DCM dropwise over 15 minutes with vigorous stirring.

    • Scientific Rationale: Low temperature prevents hydrolysis of the acid chloride before it reacts with the amine. Vigorous stirring ensures mass transfer across the aqueous/organic interface.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The product will precipitate or remain in the organic layer depending on the solvent choice.

  • Workup:

    • If precipitate forms: Filter the solid, wash with water (to remove NaCl and excess base), then wash with dilute HCl (to remove unreacted aniline).

    • If dissolved: Separate the organic layer, wash with 1M HCl, then brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from hot ethanol to yield pale yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: Aniline + 4-Nitrobenzoyl Chloride Condition Condition: 0-5°C, NaOH (aq), Vigorous Stirring Reagents->Condition Mix Intermediate Intermediate: Tetrahedral Adduct Condition->Intermediate Nucleophilic Attack Workup Workup: HCl Wash (Remove Aniline) Water Wash (Remove Salts) Intermediate->Workup Elimination of Cl- Product Product: This compound (Solid Precipitate) Workup->Product Recrystallization

Caption: Schotten-Baumann synthesis workflow for this compound.

Reactivity & Functionalization

The nitro group serves as a "masked" amino group, allowing for further diversification.

Catalytic Reduction to 4-Aminobenzanilide

This is the primary transformation for drug development, converting the scaffold into a nucleophilic building block.

  • Reagents:

    
     (gas) or Hydrazine hydrate; Pd/C (10%) or Raney Nickel.
    
  • Solvent: Ethanol or Methanol.

  • Mechanism: Heterogeneous catalysis involves adsorption of the nitro group onto the metal surface, sequential transfer of hydride equivalents, and elimination of water.

  • Application: The resulting 4-aminobenzanilide is a precursor for polyamides and azo dyes.

Hydrolysis

Under strong acidic (


, reflux) or basic (

, reflux) conditions, the amide bond cleaves.
  • Kinetics: Hydrolysis is faster than benzanilide due to the electron-withdrawing 4-nitro group destabilizing the amide bond ground state relative to the transition state.

Reaction Pathway Diagram[5]

ReactionPathways Start This compound (Scaffold) Reduction Reduction (H2, Pd/C) Start->Reduction Hydrolysis Hydrolysis (H3O+, Reflux) Start->Hydrolysis ProductA 4-Aminobenzanilide (Nucleophilic Precursor) Reduction->ProductA -2 H2O ProductB 4-Nitrobenzoic Acid + Aniline Hydrolysis->ProductB Cleavage

Caption: Primary reaction pathways: Nitro reduction and Amide hydrolysis.

Pharmaceutical Applications

In drug discovery, this compound acts as a privileged scaffold and a metabolic probe.

  • Metabolic Stability Testing: Used to study amidase activity. The rate of hydrolysis provides insight into the active site sterics and electronics of hydrolytic enzymes.

  • Pro-drug Design: The nitro group can be reduced in vivo by nitroreductases to the amine, which can then conjugate with glucuronides or act as a DNA alkylator (if further functionalized).

  • Antibacterial Agents: Derivatives of nitrobenzanilides have shown activity against Gram-positive bacteria by inhibiting bacterial cell division proteins (FtsZ), though the 4-nitro analogue is often a starting point for SAR (Structure-Activity Relationship) optimization.

Safety & Handling (MSDS Summary)

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Stable under standard conditions but avoid strong oxidizing agents.

References

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Accessed February 4, 2026. [Link][2]

  • NIST Chemistry WebBook. "4'-Nitrobenzanilide (Isomer Comparison)." National Institute of Standards and Technology. Accessed February 4, 2026. [Link]

Sources

High-Purity Synthesis of 4-Nitrobenzanilide from Nitro-Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical Development

Part 1: Strategic Overview & Structural Logic

Target Molecule: 4-Nitrobenzanilide (4-nitro-N-phenylbenzamide) CAS Registry: 3460-11-5 (Isomer A) | Note: Often confused with N-(4-nitrophenyl)benzamide (CAS 3393-96-2). Core Application: Intermediate for antibacterials, azo dyes, and a scaffold for peptidomimetic drug design.

In the context of drug development, the synthesis of this compound presents a specific chemoselectivity challenge: constructing an amide bond while preserving the redox-sensitive nitro (


) moiety. "Synthesis from nitro compounds" typically implies two distinct strategic pathways:
  • Convergent Assembly (High TRL): Coupling a nitro-bearing acyl source (4-nitrobenzoic acid derivative) with an amine.

  • Direct Reductive Amidation (Emerging): Catalytic coupling of nitroarenes directly with aldehydes or acids, bypassing the isolation of aniline intermediates.

This guide prioritizes the Convergent Acyl Chloride Route due to its validated reliability in GMP environments, while providing the Direct Reductive Amidation protocol as a high-efficiency alternative for R&D screening.

Part 2: Mechanistic Pathways & Decision Matrix

The choice of synthesis route depends on the position of the nitro group and the scale of operation.

FeaturePath A: Acyl Chloride Activation (Recommended)Path B: Carbodiimide Coupling (Green/Med Chem)Path C: Direct Reductive Amidation (Advanced)
Precursors 4-Nitrobenzoyl chloride + Aniline4-Nitrobenzoic acid + Aniline4-Nitrobenzaldehyde + Nitrobenzene
Mechanism Nucleophilic Acyl Substitution (

)
Activated Ester IntermediateRadical/Photoredox Coupling
Atom Economy Moderate (HCl byproduct)Low (Urea byproduct)High (Water byproduct)
Scalability High (Kg to Ton)Moderate (g to Kg)Low (mg to g)
Key Risk Hydrolysis of acid chlorideRemoval of urea byproductsOver-reduction of nitro group
Pathway Visualization

SynthesisPathways NitroToluene 4-Nitrotoluene NitroAcid 4-Nitrobenzoic Acid NitroToluene->NitroAcid Oxidation (CrO3/H2SO4) NitroChloride 4-Nitrobenzoyl Chloride NitroAcid->NitroChloride SOCl2 Reflux Coupling Coupling Reaction (Schotten-Baumann) NitroChloride->Coupling Aniline Aniline Aniline->Coupling Target This compound (Target) Coupling->Target -HCl

Caption: Convergent synthesis pathway from 4-nitrotoluene precursors via acid chloride activation.

Part 3: Detailed Experimental Protocols
Protocol A: The "Standard" Schotten-Baumann Synthesis

Best for: Multi-gram synthesis, high purity requirements, and robust reliability.

Principle: The reaction utilizes 4-nitrobenzoyl chloride (a highly electrophilic acylating agent) and aniline. A base (typically pyridine or aqueous NaOH) is required to neutralize the liberated HCl and drive the equilibrium forward.

Reagents & Stoichiometry:

  • 4-Nitrobenzoyl chloride (1.0 eq, 18.56 g)

  • Aniline (1.1 eq, 10.24 g/10.0 mL)

  • Triethylamine (Et

    
    N) or Pyridine (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 10 volumes)

Step-by-Step Workflow:

  • Preparation:

    • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

    • Charge the RBF with Aniline (10.24 g) and Et

      
      N (12.1 g)  in DCM (150 mL) .
      
    • Cool the solution to 0 °C using an ice/water bath.

  • Acylation:

    • Dissolve 4-Nitrobenzoyl chloride (18.56 g) in DCM (50 mL) in a separate vessel.

    • Add the acid chloride solution dropwise to the aniline mixture over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.

    • Upon completion of addition, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.

    • Monitoring: Check reaction progress via TLC (SiO

      
      , 30% EtOAc/Hexane). The acid chloride spot (
      
      
      
      ) should disappear; product spot (
      
      
      ) appears.
  • Workup (The "Self-Validating" Purification):

    • Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2 x 100 mL) .

      • Why? This removes unreacted aniline (converts to water-soluble anilinium chloride) and excess Et

        
        N.
        
    • Base Wash: Wash the organic layer with sat. NaHCO

      
       (2 x 100 mL) .
      
      • Why? This removes any hydrolyzed 4-nitrobenzoic acid.

    • Brine Wash: Wash with saturated NaCl (100 mL) to remove bulk water.

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo to yield a crude yellow solid.
      
  • Crystallization:

    • Recrystallize the crude solid from boiling Ethanol (95%) .

    • Cool slowly to RT, then to 4 °C. Filter the pale yellow needles.

    • Yield Target: 85-92%.

    • Melting Point: 210–212 °C (Lit. value check).

Protocol B: Direct Reductive Amidation (Advanced/Catalytic)

Best for: High-throughput screening (HTS) or when avoiding acid chlorides.

Concept: This method couples 4-Nitrobenzaldehyde with Nitrobenzene (as a latent aniline source) using a Nickel/Photoredox dual catalytic system. This is cutting-edge methodology and requires a photoreactor.

Reagents:

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Nitrobenzene (1.5 eq)

  • Catalyst: NiBr

    
    [1]·glyme (5 mol%)
    
  • Photocatalyst: TBADT (tetrabutylammonium decatungstate) (2 mol%)

  • Solvent: Acetone[1]

  • Light Source: 390 nm LED

Workflow:

  • Combine all reagents in a glass vial sealed with a septum.

  • Degas with N

    
     sparging for 10 mins.
    
  • Irradiate with 390 nm light for 24 hours at RT.

  • Solvent evaporation and flash chromatography (EtOAc/Hexane).

  • Note: This method avoids handling toxic aniline directly but requires specialized equipment.

Part 4: Quality Control & Analytical Verification

To ensure the integrity of the synthesized this compound, the following analytical data must be verified.

TestExpected ResultDiagnostic Value
1H NMR (DMSO-d6)

10.5 (s, 1H, NH), 8.3 (d, 2H, Nitro-Ar), 8.1 (d, 2H, Nitro-Ar), 7.8 (d, 2H, Ph), 7.4 (t, 2H, Ph), 7.1 (t, 1H, Ph).
Confirms amide proton and para-substitution pattern.
IR Spectroscopy 3300 cm

(N-H stretch), 1650 cm

(C=O Amide I), 1520 & 1350 cm

(NO

stretch).
Confirms presence of Amide and Nitro groups.[1][2][3][4]
Melting Point 210–212 °CSharp range indicates high purity. Broad range indicates acid/amine contamination.
Analytical Logic Flow

QC_Flow Sample Isolated Product Test1 Melting Point (210-212°C) Sample->Test1 Test2 IR Spectrum (1650, 1520 cm-1) Sample->Test2 Test3 1H NMR (Integration & Shift) Sample->Test3 Decision Pass QC? Test1->Decision Test2->Decision Test3->Decision Release Release for Assay Decision->Release Yes Reprocess Recrystallize (EtOH) Decision->Reprocess No Reprocess->Sample

Caption: Quality control decision tree for validating this compound purity.

Part 5: Safety & Handling (Nitro Compounds)
  • Toxicity: Nitroaromatics (Nitrobenzene, Nitrobenzoyl chloride) are toxic by inhalation and skin absorption. They are methemoglobinemia inducers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Explosion Hazard: While this compound is stable, polynitro precursors (if used) can be shock-sensitive. Do not heat nitro-containing reaction mixtures to dryness without safety shields.

  • Waste Disposal: All aqueous washes containing aniline or nitro-residues must be segregated into "Toxic Organic Aqueous" waste, not general drain disposal.

References
  • Organic Syntheses, Coll.[5][6] Vol. 1, p. 82 (1941). Benzanilide.[5] (Standard Schotten-Baumann protocol adaptation).[7]

  • PubChem Compound Summary. 4-nitro-N-phenylbenzamide (CAS 3460-11-5).[8] National Center for Biotechnology Information.

  • Organic Chemistry Portal. Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes. (Modern catalytic approach).

  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial activity. (Protocol verification for nitro-derivatives).

Sources

Physical and Chemical Properties of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of 4-Nitrobenzanilide , specifically focusing on the isomer 4-nitro-


-phenylbenzamide  (CAS 3460-11-5), while distinguishing it from its common isomer, 

-(4-nitrophenyl)benzamide (CAS 3393-96-2).

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Engineers[1][2]

Executive Summary

This compound (CAS 3460-11-5) is a secondary aromatic amide characterized by a nitro group at the para position of the benzoyl ring.[2][3][4] It serves as a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agricultural chemicals.[1] Its structural rigidity and electronic properties—driven by the electron-withdrawing nitro group—make it a model compound for studying amide bond stability and nucleophilic substitution patterns.[2][3][4] This guide provides a definitive reference for its identification, synthesis, and physicochemical behavior.[1]

Molecular Architecture & Identification

Precise identification is paramount due to the existence of a constitutional isomer often referred to by the same generic name.

Nomenclature and Isomerism[1][2][4]
  • Primary Target (This Guide): 4-Nitro-

    
    -phenylbenzamide 
    
    • Structure: The nitro group is located on the carbonyl side (benzoyl ring).[3]

    • CAS RN: 3460-11-5[2][3][4][][6][7]

    • SMILES: O=C(Nc1ccccc1)c2ccc(=O)cc2[1][3][6]

  • Common Isomer:

    
    -(4-Nitrophenyl)benzamide  (often called 4'-nitrobenzanilide)[2][3][4][8]
    
    • Structure: The nitro group is located on the amine side (aniline ring).[3]

    • CAS RN: 3393-96-2[2][3][4][8]

Identification Data (CAS 3460-11-5)
PropertyValue
IUPAC Name 4-Nitro-

-phenylbenzamide
Molecular Formula

Molecular Weight 242.23 g/mol
InChI Key KCBREZOWOLOPLW-UHFFFAOYSA-N
Appearance Pale yellow to white crystalline powder

Physicochemical Profile

The physical properties of this compound are governed by strong intermolecular hydrogen bonding (N-H[2]···O=C) and the dipole moment induced by the nitro group.

PropertyMetricContext/Notes
Melting Point 211–212 °C (Lit. 214–217 °C)High MP indicates strong crystal lattice energy due to H-bonding and

-stacking [1].[2][3][4]
Solubility (Water) InsolubleHydrophobic aromatic rings dominate;

.[3][4]
Solubility (Organic) SolubleDMSO, DMF, hot Ethanol, Acetone.[1]
Density ~1.34 g/cm³Estimated solid state density.[3][4][]
pKa (Amide NH) ~14–15Very weak acid; deprotonation requires strong bases (e.g., NaH).[1][3]

Synthetic Pathways & Reaction Mechanisms

The synthesis of this compound is classically achieved via Nucleophilic Acyl Substitution .[2][3][4] The electron-withdrawing nitro group on the acid chloride makes the carbonyl carbon highly electrophilic, facilitating rapid reaction with aniline.[2][4]

Synthesis Protocol (Schotten-Baumann Conditions)

This method is preferred for its operational simplicity and high yield.[3][4]

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)[2][3][4]

  • Aniline (1.0 eq)[1][3]

  • Sodium Hydroxide (10% aq.[3][4] solution) or Pyridine (solvent/base)[1][3]

Step-by-Step Methodology:

  • Preparation: Dissolve aniline in a biphasic system of water/DCM or suspend in 10% NaOH solution.

  • Addition: Slowly add 4-nitrobenzoyl chloride (dissolved in a minimal amount of dry acetone or added solid) to the aniline mixture at 0–5 °C.

    • Causality: Low temperature prevents hydrolysis of the acid chloride before it reacts with the amine.

  • Reaction: Agitate vigorously for 30–60 minutes. The base neutralizes the HCl byproduct, driving the equilibrium forward.[1]

  • Isolation: The product precipitates as a solid.[3][4] Filter, wash with water (to remove salts), and then with dilute HCl (to remove unreacted aniline).[1][3]

  • Purification: Recrystallize from hot ethanol to yield pale yellow needles.

Synthesis Start 4-Nitrobenzoic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 -SO2, -HCl Inter 4-Nitrobenzoyl Chloride Step1->Inter Step2 Coupling (Aniline, Base) Inter->Step2 Product This compound (Solid Precipitate) Step2->Product -HCl (neutralized)

Figure 1: Synthetic workflow for this compound from the parent acid.

Spectroscopic Characterization

Verification of the structure relies on identifying the nitro group's influence on the aromatic ring and the integrity of the amide bond.

Infrared Spectroscopy (FT-IR)
  • Amide I (C=O[1][3] Stretch): 1650–1665 cm⁻¹ (Strong).[1][3][4] The conjugation with the nitro-phenyl ring may slightly shift this compared to benzanilide.[2][3][4]

  • Amide II (N-H Bend): 1530–1550 cm⁻¹.[3][4]

  • N-H Stretch: 3280–3350 cm⁻¹ (Broad band).[3][4]

  • Nitro Group (

    
    ): 
    
    • Asymmetric Stretch: ~1520 cm⁻¹[1]

    • Symmetric Stretch: ~1345 cm⁻¹ [2].[3][4]

Nuclear Magnetic Resonance ( -NMR)
  • Solvent: DMSO-

    
     is recommended due to solubility.[2][3][4]
    
  • Amide Proton (-NH-): Singlet,

    
     10.4–10.6 ppm (Deshielded by carbonyl and aromatic ring current).[2][3][4]
    
  • Benzoyl Ring (Nitro-substituted): Two doublets (AA'BB' system) roughly at

    
     8.3 ppm (ortho to 
    
    
    
    ) and
    
    
    8.1 ppm.[3][4] The nitro group strongly deshields the adjacent protons.[4]
  • Aniline Ring: Multiplet at

    
     7.1–7.8 ppm.[3][4]
    

Chemical Reactivity

This compound exhibits reactivity typical of electron-deficient aromatic amides.[2][3][4]

Hydrolysis

The amide bond is robust but can be cleaved under forcing conditions.[3][4]

  • Acidic Hydrolysis: Refluxing in 6M HCl yields 4-nitrobenzoic acid and anilinium chloride .[2][3][4]

  • Basic Hydrolysis: Refluxing in 10% NaOH yields sodium 4-nitrobenzoate and aniline .[2][3][4]

    • Mechanism:[2][9][10][11] The electron-withdrawing nitro group activates the carbonyl carbon, making it more susceptible to nucleophilic attack by

      
       compared to unsubstituted benzanilide [3].[2][3][4]
      
Reduction

The nitro group can be selectively reduced to an amine without cleaving the amide bond, yielding 4-aminobenzanilide .[2][3][4]

  • Reagents:

    
    /Pd-C, or Fe/HCl (Bechamp reduction).[1][3][4]
    
  • Application: The resulting amine is a precursor for polyamides and high-performance fibers (e.g., Aramid analogues).[1][2][3][4]

Reactivity Center This compound Hydrolysis Hydrolysis (H+/OH-) Yields: 4-Nitrobenzoic acid + Aniline Center->Hydrolysis Cleavage Reduction Reduction (H2/Pd) Yields: 4-Aminobenzanilide Center->Reduction Nitro -> Amine Nitration Electrophilic Subst. Yields: Dinitro/Trinitro derivatives Center->Nitration Ring Substitution

Figure 2: Primary reaction pathways for this compound.[2][3][4]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • GHS Classification: Warning (H315, H319, H335).[1]

  • Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles.[3][4]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • MedKoo Biosciences. (n.d.).[3][4] this compound Product Data. Retrieved from [1][3][6]

  • NIST Chemistry WebBook. (n.d.).[3][4] Benzamide, 4-nitro- IR Spectrum. Retrieved from [1][3]

  • BOC Sciences. (n.d.).[3][4] this compound Properties and Safety. Retrieved from [1][3]

  • PubChem. (2025).[3][4][12] this compound Compound Summary. National Library of Medicine.[3][4] Retrieved from [1][3]

Sources

Definitive Guide to 4-Nitrobenzanilide: Mechanism of Action, Synthesis, and Reactivity

[1][2]

Version: 1.0 | Audience: Research Scientists, Medicinal Chemists, Process Engineers[1][2]

Executive Summary

This compound (CAS 3460-11-5), formally 4-nitro-


-phenylbenzamide12342

This guide provides a mechanistic analysis of its formation (acylation), degradation (hydrolysis), and transformation (reduction), supported by validated protocols and electronic structure analysis.[1][2]

PropertyData
IUPAC Name 4-Nitro-

-phenylbenzamide
CAS Registry 3460-11-5
Molecular Formula

Molecular Weight 242.23 g/mol
Melting Point 210–212 °C (Lit.)
Key Isomer Distinct from 4'-Nitrobenzanilide (

-(4-nitrophenyl)benzamide, CAS 3393-96-2)

Molecular Architecture & Electronic Effects

The "mechanism of action" for this compound in organic reactions is governed by the push-pull electronic relationship between the nitro group and the amide linkage.

Electronic Activation

The nitro group (

negative mesomeric (-M) and inductive (-I) effect12
  • Carbonyl Activation: The electron withdrawal decreases electron density at the carbonyl carbon (

    
    ).
    
  • Nucleophilic Susceptibility: This makes the carbonyl carbon significantly more electrophilic than in benzanilide, lowering the activation energy for nucleophilic attack (e.g., by

    
     during hydrolysis).[1][2]
    
  • Acidity: The

    
     proton becomes slightly more acidic due to the inductive stabilization of the conjugate base, though less so than in the 4'-nitro isomer where the nitro group is directly conjugated to the nitrogen.[2]
    
Structural Isomerism Alert

Researchers must distinguish between the two common isomers to predict reaction products correctly:

  • This compound (Subject of this guide): Hydrolysis yields 4-Nitrobenzoic acid + Aniline.[1][2]

  • 4'-Nitrobenzanilide: Hydrolysis yields Benzoic acid + 4-Nitroaniline .[1][2]

Mechanism of Synthesis: Nucleophilic Acyl Substitution

The most robust synthesis involves the Schotten-Baumann reaction or anhydrous acylation using 4-nitrobenzoyl chloride and aniline.[1][2]

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism .[2] The nucleophilic nitrogen of aniline attacks the highly electrophilic carbonyl of 4-nitrobenzoyl chloride.

SynthesisMechanismStartReagents:4-Nitrobenzoyl Chloride+ AnilineTSTetrahedral Intermediate(Zwitterionic)Start->TSNucleophilic Attack(Rate Limiting)ElimElimination of Cl-TS->ElimProton TransferProdProduct:This compound+ HClElim->ProdRe-aromatization

Figure 1: Step-wise mechanism for the synthesis of this compound via acyl chloride.

Experimental Protocol: Anhydrous Acylation

Objective: Synthesis of this compound (Scale: 10 mmol)

  • Reagent Preparation:

    • Dissolve 4-Nitrobenzoyl chloride (1.86 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under nitrogen atmosphere.

    • Prepare a separate solution of Aniline (0.93 g, 10 mmol) and Triethylamine (1.5 eq, 1.52 g) in DCM (10 mL). Note: Triethylamine acts as an HCl scavenger.[1]

  • Addition:

    • Cool the acid chloride solution to 0 °C.

    • Add the aniline/base solution dropwise over 15 minutes. The reaction is exothermic.

  • Reaction:

    • Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline.

    • Wash with sat.

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water to yield pale yellow crystals (Yield: >90%).

Mechanism of Hydrolysis: Stability Profiling

This compound serves as a model substrate for studying amide bond stability.[1][2] The nitro group accelerates base-catalyzed hydrolysis significantly compared to benzanilide.[2]

Base-Catalyzed Mechanism ( )[1][2]
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the carbonyl carbon. The transition state is stabilized by the electron-withdrawing nitro group, which disperses the developing negative charge on the oxygen and the ring system.[2]
    
  • Tetrahedral Intermediate: Formation of the

    
     hybridized intermediate.
    
  • Collapse: The

    
     bond cleaves, expelling the anilide anion (which is immediately protonated to aniline).
    

HydrolysisMechanismSubstrateThis compound(Electrophilic C=O)IntermediateTetrahedral Intermediate(O- stabilized by NO2 effect)Substrate->Intermediatek1 (Fast due to EWG)AttackNucleophilic Attack(OH-)ProductsProducts:4-Nitrobenzoate + AnilineIntermediate->Productsk2 (Collapse)EffectNitro Group (-M, -I)Increases rate of k1Effect->Substrate

Figure 2: Base-catalyzed hydrolysis pathway highlighting the activating effect of the nitro group.

Mechanism of Reduction: Chemoselective Transformation

A key application of this compound is its reduction to 4-aminobenzanilide , a precursor for polyamides.[1][2]

Chemoselectivity Challenge

The objective is to reduce the



12
Protocol: Catalytic Hydrogenation
  • Catalyst: 10% Pd/C or Raney Nickel.

  • Solvent: Methanol or Ethanol.[5]

  • Conditions:

    
     atmosphere (1-3 atm), Room Temperature.
    
  • Mechanism:

    • Adsorption of the nitro group onto the catalyst surface.

    • Stepwise transfer of hydrogen species:

      
      .[1][2]
      
    • The amide bond remains intact under neutral hydrogenation conditions.

Alternative (Fe/HCl): Iron powder in acidic media (Bechamp reduction) is effective but requires careful pH control during workup to prevent amide hydrolysis.[2]

References

  • Synthesis of 4-Nitrobenzoyl Chloride: Adams, R.; Jenkins, R. L.[1][2] Organic Syntheses, Coll.[1][2][6][7] Vol. 1, p.394 (1941).[1][2] Link[1][2]

  • Amide Hydrolysis Mechanisms: Brown, R. S. et al. "Mechanisms of Amide Hydrolysis in Aqueous Solution."[2] Accounts of Chemical Research, 2011.[2][8]

  • Structural Data (CAS 3460-11-5): PubChem Compound Summary for CID 77003, this compound.[1][2] Link[1][2]

  • Isomer Distinction (CAS 3393-96-2): NIST Chemistry WebBook, SRD 69, 4'-Nitrobenzanilide.[1][2] Link[1][2]

Spectroscopic data of 4-Nitrobenzanilide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrobenzanilide

Introduction

This compound (CAS No: 3393-96-2), with the molecular formula C₁₃H₁₀N₂O₃, is a significant organic compound widely utilized as a chemical intermediate in the synthesis of dyes and various pharmaceutical compounds.[1][2] Structurally, it is a secondary aromatic amide featuring a benzoyl group attached to a 4-nitroaniline moiety.[3] The precise characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous elucidation of its molecular structure.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic data of this compound. As a senior application scientist, the following sections are structured not merely to present data but to explain the causal relationships between the molecular structure and the resulting spectral features, providing field-proven insights into experimental choices and data interpretation.

Molecular Structure and Spectroscopic Correlation

The key to interpreting any spectrum lies in a fundamental understanding of the molecule's structure. This compound possesses two distinct aromatic rings and a central amide linkage, with a strongly electron-withdrawing nitro group (-NO₂) positioned para to the amide nitrogen. This arrangement creates specific electronic environments for each nucleus, which are directly probed by spectroscopic methods.

mol This compound [M]⁺˙ m/z = 242 frag1 Benzoyl Cation m/z = 105 mol->frag1 - •C₆H₄NO₂NH frag2 Phenyl Cation m/z = 77 frag1->frag2 - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Integrated Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesize this compound (e.g., 4-nitroaniline + benzoyl chloride) purify Purify via Recrystallization synthesis->purify nmr NMR (¹H & ¹³C) Determine C-H Framework purify->nmr ir FTIR Identify Functional Groups purify->ir ms Mass Spectrometry Confirm MW & Fragmentation purify->ms elucidate Structure Elucidation Integrate all data nmr->elucidate ir->elucidate ms->elucidate report Final Report & CoA elucidate->report

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and informative. ¹H and ¹³C NMR define its carbon-hydrogen skeleton, IR spectroscopy confirms the presence and nature of its key functional groups (secondary amide, nitro group, aromatic rings), and mass spectrometry verifies its molecular weight and predictable fragmentation. Together, these techniques provide a robust and definitive analytical package for the identification and quality assessment of this compound, ensuring its suitability for advanced applications in research and industry.

References

  • LookChem. (n.d.). Cas 3393-96-2, 4'-NITROBENZANILIDE. Retrieved February 4, 2026, from [Link]

  • Chemsrc. (2025). 4'-nitrobenzanilide. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Nitrobenzanilide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Nitrobenzanilide. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Nitrobenzanilide IR Spectrum. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. Retrieved February 4, 2026, from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Amides. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved February 4, 2026, from [Link]

Sources

Solubility and stability of 4-Nitrobenzanilide in different solvents

[1]

Executive Summary

This guide provides a comprehensive technical analysis of 4'-Nitrobenzanilide (N-(4-nitrophenyl)benzamide), focusing on its solubility thermodynamics and stability profile.[1] As a secondary amide with a strong electron-withdrawing nitro group, this compound exhibits distinct physicochemical behaviors compared to its parent, benzanilide.[1] This document is designed to assist researchers in optimizing solvent selection for recrystallization, synthesis, and formulation, providing self-validating experimental protocols and mechanistic insights into degradation pathways.

Chemical Identity & Physicochemical Profile

Before addressing solubility, it is critical to distinguish the specific isomer , as "4-Nitrobenzanilide" is a chemically ambiguous term.

  • Target Compound: 4'-Nitrobenzanilide (N-(4-nitrophenyl)benzamide)[1]

  • CAS Number: 3393-96-2[1][2]

  • Isomer Note: Distinct from this compound (4-nitro-N-phenylbenzamide, CAS 3460-11-5), where the nitro group is on the benzoyl ring.[1] The 4'-nitro isomer is the predominant industrial intermediate for azo coupling.[1]

PropertyValueRelevance
Molecular Formula C₁₃H₁₀N₂O₃Stoichiometry
Molecular Weight 242.23 g/mol Molarity calculations
Melting Point 202–204 °CIndicates high lattice energy; limits solubility in low-boiling solvents.[1][3]
Appearance Yellow crystalline powderColor indicates conjugation (nitro-amine interaction).[1]
LogP (Predicted) ~3.44Lipophilic; poor water solubility.[1]
pKa (Amide NH) ~13–14Very weak acid; deprotonation requires strong bases.[1]

Solubility Landscape

Thermodynamic Framework

The solubility of 4'-nitrobenzanilide is governed by the "Like Dissolves Like" principle, but modified by the high crystal lattice energy indicated by its melting point (>200°C). The dissolution process requires overcoming these strong intermolecular forces (hydrogen bonding between amide groups and π-stacking of aromatic rings).[1]

Key Insight: The nitro group (-NO₂) increases the polarity of the molecule compared to benzanilide, making it less soluble in non-polar solvents (e.g., Toluene) but significantly more soluble in polar aprotic solvents (e.g., DMF, DMSO) due to dipole-dipole interactions.

Predicted Hansen Solubility Parameters (HSP)

In the absence of empirical data for every solvent, Hansen Solubility Parameters provide a robust predictive model.

ParameterSymbolValue (MPa½)Mechanistic Role
Dispersion

~20.0Van der Waals forces from the two aromatic rings.[1]
Polarity

~12.5Dipole interactions driven by the Nitro and Carbonyl groups.[1]
H-Bonding

~8.0H-bond donor (NH) and acceptor (C=O, NO₂).[1]
Solvent Selection Guide

The following classification is derived from thermodynamic compatibility and experimental precedence for nitro-substituted amides.

Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Polar Aprotic DMF, DMSO, NMP High (>100 g/L)Process: Ideal for reaction media.[1] Risk: Difficult to remove; high boiling points.[1]
Polar Protic Ethanol, Methanol Low to Moderate Purification: Excellent for recrystallization (high solubility at reflux, low at RT).
Ketones/Esters Acetone, Ethyl Acetate Moderate Extraction: Good balance of solubility and volatility.
Non-Polar Toluene, Hexane Insoluble Wash: Use to remove non-polar impurities without losing product.[1]
Aqueous Water Insoluble (<10 mg/L)Precipitation: Use as an anti-solvent to crash product out of DMF/Ethanol.[1]
Visualization: Solvent Selection Decision Tree

SolventSelectionStartStart: Select Solvent for 4'-NitrobenzanilideGoalWhat is the Goal?Start->GoalReactionSynthesis/ReactionGoal->ReactionCrystRecrystallizationGoal->CrystWashWashing/IsolationGoal->WashHighSolNeed High Solubility?Reaction->HighSolTempSensIs product thermally stable?Cryst->TempSensTolueneSelect: Toluene/Hexane(Removes impurities, keeps product)Wash->TolueneDMFSelect: DMF, DMSO, NMP(High Solubilizing Power)HighSol->DMFYesEtOHSelect: Ethanol/Methanol(High Delta T Solubility)TempSens->EtOHYes (Reflux/Cool)

Figure 1: Decision tree for selecting the appropriate solvent based on the operational objective.

Stability Profile

Hydrolysis Stability

Amides are generally stable, but the presence of the electron-withdrawing nitro group on the aniline ring significantly alters the kinetics compared to unsubstituted benzanilide.

  • Alkaline Hydrolysis (Base-Catalyzed):

    • Mechanism: Nucleophilic attack of hydroxide (

      
      ) on the carbonyl carbon.[1]
      
    • Effect of Nitro Group: The 4'-nitro group withdraws electron density from the nitrogen, making the leaving group (4-nitroaniline) a weaker base than aniline.[1] A weaker base is a better leaving group.[1]

    • Result: 4'-Nitrobenzanilide hydrolyzes faster than benzanilide in basic conditions (e.g., NaOH/Water).[1]

  • Acid Hydrolysis:

    • Mechanism: Protonation of the carbonyl oxygen followed by water attack.[1]

    • Effect of Nitro Group: The electron-withdrawing nature reduces the basicity of the carbonyl oxygen, making protonation less favorable.

    • Result: 4'-Nitrobenzanilide is generally more resistant to acid hydrolysis than benzanilide.[1]

Thermal Stability[1][3][4][5]
  • Melting Point: 202–204°C.[1]

  • Degradation: Thermogravimetric Analysis (TGA) of similar nitro-aromatics suggests thermal stability up to ~250°C. Decomposition typically involves the release of

    
     gases.[1]
    
  • Storage: Stable at room temperature. Avoid exposure to strong bases and light (nitro compounds can be photosensitive, darkening over time).[1]

Visualization: Degradation Pathways

Degradationcluster_BaseAlkaline Hydrolysis (Fast)cluster_AcidAcid Hydrolysis (Slow)Parent4'-Nitrobenzanilide(C13H10N2O3)BaseInterTetrahedral IntermediateParent->BaseInter+ OH-AcidInterProtonated CarbonylParent->AcidInter+ H+ProductsBaseBenzoate Ion + 4-NitroanilineBaseInter->ProductsBaseCollapseProductsAcidBenzoic Acid + 4-Nitroanilinium IonAcidInter->ProductsAcid+ H2O / Heat

Figure 2: Mechanistic pathways for the hydrolysis of 4'-Nitrobenzanilide.[1]

Experimental Methodologies

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the "Gold Standard" for generating accurate solubility data.[1][4]

Materials:

  • 4'-Nitrobenzanilide (purity >98%)[1][5]

  • Target Solvents (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters[1]

  • Agilent 1100/1200 HPLC (or equivalent)[1]

Step-by-Step Workflow:

  • Preparation: Add excess 4'-nitrobenzanilide (~500 mg) to 10 mL of solvent in a glass vial. The solution must remain opaque (solid present).[1]

  • Equilibration: Place vials in a shaking water bath at 25.0 ± 0.1°C for 24–48 hours.

  • Sampling: Stop shaking and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into an HPLC vial. Crucial: Pre-warm syringe to prevent precipitation during transfer.

  • Analysis: Quantify using HPLC-UV (254 nm).

    • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

Protocol: Forced Degradation (Stress Testing)

To validate stability limits for storage or processing.[1]

  • Acid Stress: Dissolve 10 mg sample in 5 mL Acetonitrile. Add 5 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve 10 mg sample in 5 mL Acetonitrile. Add 5 mL 1N NaOH. Heat at 60°C for 1 hour (expect rapid degradation).

  • Oxidative Stress: Dissolve 10 mg in 5 mL Acetonitrile. Add 1 mL 30%

    
    . Store at RT for 24 hours.[1]
    
  • Analysis: Inject onto HPLC and calculate % recovery vs. standard.

Visualization: Solubility Workflow

WorkflowStep11. Excess Solid Addition(Ensure Saturation)Step22. Equilibration(24-48h @ 25°C, Agitation)Step1->Step2Step33. Phase Separation(Settling + Filtration 0.45µm)Step2->Step3Step44. Dilution(Bring into Linear Range)Step3->Step4Step55. HPLC-UV Analysis(Quantification vs Standard)Step4->Step5

Figure 3: Step-by-step workflow for the Shake-Flask solubility determination method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76930, 4'-Nitrobenzanilide.[1] Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1] CRC Press.[1] (Standard reference for HSP methodology described in Section 3.2).

  • ChemSrc (2025). 4'-Nitrobenzanilide Physicochemical Properties.[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. 4'-Nitrobenzanilide Gas Phase Ion Energetics. Retrieved from [Link][1]

An In-Depth Technical Guide to the Safe Handling of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety information for handling 4-Nitrobenzanilide. Moving beyond standard safety data sheets, this document synthesizes technical data with practical, field-proven insights to ensure a multi-layered approach to safety in a research and development setting.

Compound Profile and Physicochemical Characteristics

This compound is a derivative of aniline and is often used in research and development as a chemical intermediate or building block for the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] Its chemical structure, featuring a nitro group, imparts specific reactivity and toxicological properties that necessitate rigorous handling protocols. Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3393-96-2[1][2][3][4]
Molecular Formula C₁₃H₁₀N₂O₃[1][2][3][4][5]
Molecular Weight 242.23 g/mol [1][2][3][4]
Appearance White to orange/green powder or crystal[3][6]
Melting Point 199.0 to 204.0 °C[1][3][6]
Boiling Point 327 °C at 760 mmHg[1]
Flash Point 151.5 °C[1]
Density 1.344 g/cm³[1]
Solubility Low in water (2.2 µg/mL at pH 7.4)[4]

Toxicological Profile and Hazard Assessment

While specific toxicological data for this compound is limited, the primary hazards can be inferred from its chemical class and available safety data. The main risks are associated with irritation upon contact.

  • Primary Health Hazards : The most consistently reported hazard is serious eye irritation.[4] Skin contact should also be avoided, as with any fine chemical powder, to prevent potential irritation or sensitization.[5]

  • Routes of Exposure :

    • Inhalation : Inhaling the dust can cause respiratory tract irritation.[7]

    • Skin Contact : May cause skin irritation.[7]

    • Eye Contact : Poses a risk of serious eye irritation.[4]

    • Ingestion : While acute oral toxicity data is not specified for this compound, ingestion should always be avoided.[5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassPictogramSignal WordHazard Statement
Serious eye damage/eye irritation

WarningH319: Causes serious eye irritation[4]

Aggregated GHS information from multiple suppliers indicates this is the primary, universally recognized hazard.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management prioritizes controls that eliminate or reduce hazards at their source. Personal Protective Equipment (PPE) is the final line of defense, not the first. This hierarchy provides a framework for implementing the most effective safety measures.

WeighingWorkflow Start Start DonPPE 1. Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) Start->DonPPE PrepareHood 2. Prepare Fume Hood (Verify airflow, clean surface) DonPPE->PrepareHood SetupBalance 3. Place Balance in Hood (Use anti-static weigh boat) PrepareHood->SetupBalance Tare 4. Tare Balance SetupBalance->Tare Weigh 5. Carefully Dispense Solid (Minimize dust, use spatula) Tare->Weigh SealSource 6. Securely Close Source Container Weigh->SealSource Transfer 7. Transfer Weighed Compound (To receiving vessel within the hood) SealSource->Transfer Clean 8. Decontaminate Area (Wipe down balance and hood surface) Transfer->Clean DoffPPE 9. Doff PPE Correctly (Gloves last, away from face) Clean->DoffPPE End End DoffPPE->End

Caption: A self-validating workflow for weighing powdered chemicals.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.

Spill Management

The response is dictated by the scale of the spill.

SpillResponse Spill Spill Detected IsLarge Large Spill? (>5g or outside containment) Spill->IsLarge SmallSpill Small Spill Procedure IsLarge->SmallSpill No LargeSpill Large Spill Procedure IsLarge->LargeSpill Yes AlertArea Alert personnel in immediate area SmallSpill->AlertArea Contain Cover with damp paper towel (to prevent dust) AlertArea->Contain Collect Carefully collect material (Use spark-proof tools if needed) Contain->Collect DisposeSmall Place in sealed hazardous waste container Collect->DisposeSmall Evacuate Evacuate immediate area LargeSpill->Evacuate AlertAuthorities Notify EHS / Emergency Response Evacuate->AlertAuthorities Secure Secure the area, prevent entry AlertAuthorities->Secure Await Await professional cleanup Secure->Await

Sources

An In-Depth Technical Guide to 4-Nitrobenzanilide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzanilide, with the chemical formula C₁₃H₁₀N₂O₃, is a crystalline organic compound that has served as a cornerstone in the development of various fields of chemical synthesis. Though not a household name, this unassuming molecule has played a significant role as a versatile intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals. This in-depth technical guide provides a comprehensive overview of this compound, from its probable first synthesis in the late 19th or early 20th century to its contemporary applications. We will delve into its chemical properties, established synthesis protocols with mechanistic insights, and its role as a precursor in the creation of more complex molecules.

Historical Context and Discovery

While pinpointing a singular "discovery" of this compound is challenging due to the nature of early chemical literature, its synthesis is intrinsically linked to the development of the Schotten-Baumann reaction in 1883. This robust method for forming amides from amines and acid chlorides provided the foundational chemistry for the creation of a vast array of benzanilide derivatives. Given the commercial availability of both p-nitroaniline and benzoyl chloride in the late 19th and early 20th centuries, it is highly probable that this compound was first synthesized during this period. Early mentions of related compounds can be found in historical chemical journals such as the Berichte der deutschen chemischen Gesellschaft and the Journal für praktische Chemie, highlighting the active exploration of nitro compounds and their derivatives during this era of rapid advancement in organic chemistry.

Chemical and Physical Properties

This compound is a stable, non-volatile solid at room temperature. Its key properties are summarized in the table below. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Appearance White to yellow or orange crystalline powder
Melting Point 202-204 °C
Boiling Point 327 °C at 760 mmHg
CAS Number 3393-96-2
IUPAC Name N-(4-nitrophenyl)benzamide

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectrum: The proton NMR spectrum provides characteristic signals for the aromatic protons.[1]

¹³C NMR Spectrum: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the aromatic carbons.

Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for the N-H, C=O (amide I), and N-O (nitro group) stretching vibrations.[2]

Mass Spectrum: The mass spectrum shows the molecular ion peak (M+) and characteristic fragmentation patterns.[2]

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the acylation of p-nitroaniline with benzoyl chloride, a classic example of the Schotten-Baumann reaction. An alternative route involves the reaction of 4-nitrobenzoic acid with aniline.

Method 1: Schotten-Baumann Reaction of p-Nitroaniline and Benzoyl Chloride

This is the most direct and widely used laboratory method for the preparation of this compound.

  • Dissolution of Amine: In a flask equipped with a magnetic stirrer, dissolve p-nitroaniline in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add an aqueous solution of a base, typically sodium hydroxide or pyridine, to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Acylation: Slowly add benzoyl chloride to the stirred mixture. The reaction is exothermic, and the temperature should be maintained, often by cooling in an ice bath.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the organic layer is separated, washed with dilute acid and then with water, and dried over an anhydrous salt like magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization, typically from ethanol or a similar solvent, to yield pure this compound.

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. The presence of the base is crucial; it deprotonates the resulting ammonium salt, regenerating the amine as a nucleophile and driving the reaction to completion. The biphasic nature of the reaction (when using an aqueous base) keeps the product in the organic phase, minimizing hydrolysis of the benzoyl chloride.

Schotten_Baumann p_nitroaniline p-Nitroaniline intermediate Tetrahedral Intermediate p_nitroaniline->intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate base Base (e.g., NaOH) salt Salt (e.g., NaCl) + H₂O base->salt product This compound intermediate->product Chloride leaves hcl HCl intermediate->hcl product->product hcl->salt

Caption: Schotten-Baumann reaction for this compound synthesis.

Method 2: Acylation of Aniline with 4-Nitrobenzoic Acid

This method involves the direct condensation of aniline with 4-nitrobenzoic acid, often requiring a coupling agent or high temperatures to facilitate the dehydration reaction. A Russian patent describes a method where the acylation is carried out under pressure at an elevated temperature.

Acylation_Workflow reactants Aniline + 4-Nitrobenzoic Acid heating Heating under Pressure (e.g., 170-210°C) reactants->heating reaction Acylation Reaction (Water is removed) heating->reaction isolation Isolation of Crude Product reaction->isolation purification Purification (e.g., Recrystallization) isolation->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound from aniline and 4-nitrobenzoic acid.

Applications in Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. The nitro group can be readily reduced to an amine, and the amide bond can be hydrolyzed, providing two reactive sites for further chemical transformations.

Intermediate in Dye Synthesis

This compound serves as a precursor for the synthesis of various azo dyes. The nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors. For example, derivatives of 4-aminobenzanilide are used in the synthesis of reactive dyes for cotton, silk, and wool.[3][4][5]

Building Block in Pharmaceutical Development

The benzanilide scaffold is present in a number of biologically active molecules. This compound provides a convenient starting point for the synthesis of more complex pharmaceutical intermediates.[6] The ability to selectively modify the nitro and amide functionalities allows for the construction of diverse molecular architectures for drug discovery programs. For instance, related nitroaromatic compounds like 4-nitrobenzaldehyde are crucial intermediates in the synthesis of certain antitubercular drugs.[7]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with a rich, albeit understated, history that is deeply intertwined with the foundational principles of organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its functional groups, has secured its place as a valuable intermediate in the chemical industry. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, properties, and applications of this compound provides a powerful tool for the creation of novel and functional molecules.

References

  • LookChem. (n.d.). Cas 3393-96-2, 4'-NITROBENZANILIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Nitrobenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]

  • NIST. (n.d.). 4'-Nitrobenzanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4'-Nitrobenzanilide IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Myasnikova, L. F., et al. (2015). Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid.
  • Patel, P., et al. (2021). SYNTHESIS AND APPLICATION OF REACTIVE DYES BASED ON 4, 4'-DIAMINOBENZANILIDE ON VARIOUS FIBRES. ResearchGate. Retrieved from [Link]

  • Oforghor, B. A., et al. (2023). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. International Journal of Advanced Research in Chemical Science, 10(1), 1-10.
  • Patel, K. R., et al. (2012). Synthesis of Monoazo Reactive Dyes based on 4,4'- Methylene bis-(2-nitro aniline) and their Dyeing Performance on Various Fibres. International Journal of Advanced Scientific and Technical Research, 2(2), 2249-9954.

Sources

Technical Deep Dive: 4-Nitrobenzanilide as a Chemoselective Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrobenzanilide is more than a simple intermediate; it represents a strategic "masking" technique in organic synthesis.[1][2] By locking 4-nitroaniline into an amide structure, researchers create a robust, rigid scaffold resistant to oxidative conditions, while reserving the nitro group for late-stage functionalization.[1][2] This guide details the high-fidelity synthesis of this compound, its critical role as a precursor to 4-aminobenzanilide (a privileged pharmacophore), and the chemoselective reduction protocols required to maintain amide integrity during nitro-group transformation.[1][2]

Strategic Synthesis: The Schotten-Baumann Protocol[1][2]

The synthesis of this compound is classically achieved via N-acylation.[1][2] While simple in theory, the low nucleophilicity of 4-nitroaniline (deactivated by the electron-withdrawing nitro group) requires forcing conditions or highly reactive acylating agents to achieve high yields without di-acylation side products.[1][2]

Reaction Mechanism & Causality

The reaction utilizes Benzoyl Chloride as the electrophile.[2] We employ a Schotten-Baumann biphasic system or a Pyridine solvent system.[1][2]

  • Why Pyridine? It serves a dual purpose: it acts as the solvent to solubilize the poorly soluble nitroaniline and functions as a "proton sponge" to neutralize the HCl byproduct, driving the equilibrium forward.

  • Thermodynamics: The reaction is exothermic.[1][2] Temperature control is vital not for safety alone, but to prevent the hydrolysis of the benzoyl chloride reagent before it can react with the amine.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Nitroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride (Electrophile) Reagent->Intermediate Base Pyridine (Solvent/Base) Base->Intermediate HCl Scavenging Product This compound (Precipitate) Intermediate->Product Elimination of Cl-

Figure 1: The N-acylation pathway.[1][2] Pyridine acts as the thermodynamic sink for the generated HCl, preventing acid-catalyzed reversibility.[1]

Experimental Protocol: High-Purity Synthesis

Standard Operating Procedure (SOP) for 50 mmol Scale

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve 4-nitroaniline (6.9 g, 50 mmol) in dry Pyridine (30 mL) .

  • Addition: Cool the solution to 0°C in an ice bath. Add Benzoyl Chloride (7.0 mL, 60 mmol) dropwise over 20 minutes. Note: The slight excess ensures complete consumption of the amine.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (115°C) for 1 hour. The solution will darken.

  • Quench: Cool the mixture to room temperature and pour slowly into vigorous stirring ice-water (300 mL) containing concentrated HCl (20 mL) to solubilize excess pyridine as the hydrochloride salt.

  • Isolation: Filter the resulting precipitate. Wash copiously with water (to remove pyridinium salts) and then with cold bicarbonate solution (to remove benzoic acid byproducts).[1][2]

  • Purification: Recrystallize from Ethanol/DMF (9:1).

    • Target Yield: 85-92%

    • Appearance: Pale yellow/cream crystals.[1][2]

The Chemoselective Pivot: Nitro Reduction

The primary utility of this compound is as a precursor to 4-aminobenzanilide .[1][2] The challenge here is chemoselectivity : reducing the nitro group (


) to an amine (

) without hydrogenolyzing the amide bond (

) or reducing the aromatic ring.[1][2]
Methodological Comparison
MethodReagentsChemoselectivityScalabilityNotes
Catalytic Hydrogenation

, Pd/C, EtOH
HighExcellentIndustry standard.[1][2] Cleanest workup.
Béchamp Reduction Fe, HCl/AcOHModerateHighRobust, but generates iron waste.[2] Risk of amide hydrolysis if too acidic.[2]
Transfer Hydrogenation Hydrazine,

/C
Very HighLow/MediumSafer than

gas.[1][2] Excellent functional group tolerance.
Visualization: Selective Reduction Pathway[1]

ReductionPathway Substrate This compound (Substrate) Conditions Reagents: Pd/C (10%) + H2 (3 atm) Solvent: Ethanol Substrate->Conditions SideReaction RISK: Amide Hydrolysis (Avoid Strong Acid/Base) Conditions->SideReaction If T > 80°C or pH < 2 Target 4-Aminobenzanilide (Target Scaffold) Conditions->Target Selective Reduction (-NO2 -> -NH2)

Figure 2: Chemoselective reduction strategy. The goal is to preserve the amide linkage while fully reducing the nitro group.

Validated Protocol: Pd/C Catalytic Hydrogenation

This method is preferred for pharmaceutical applications due to the absence of heavy metal residues (Fe/Sn).

  • Charge: To a pressure vessel (Parr hydrogenator), add This compound (2.42 g, 10 mmol) and Ethanol (50 mL) .

  • Catalyst: Add 10% Pd/C (240 mg, 10 wt%) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge with

    
     three times. Pressurize to 3 atm (45 psi)  and stir at room temperature for 4 hours.
    
  • Monitoring: Monitor via TLC (Silica, Ethyl Acetate:Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot (
    
    
    ).[2]
  • Workup: Filter through a Celite pad to remove the catalyst.[1][2] Evaporate the solvent to yield off-white crystals of 4-aminobenzanilide.[1][2]

Downstream Applications & Utility

The resulting 4-aminobenzanilide is a "privileged structure" in medicinal chemistry.[1][2] It serves as a semi-rigid linker that extends a molecule's length while maintaining hydrogen-bonding capability via the amide backbone.[1][2]

Pharmaceutical Scaffolds
  • Kinase Inhibitors: The benzanilide motif mimics the peptide bond, allowing the molecule to fit into ATP-binding pockets or allosteric sites of kinases.

  • HDAC Inhibitors: Derivatives of aminobenzanilides are explored as Histone Deacetylase (HDAC) inhibitors, where the amide acts as a cap group linker.

  • ACAT Inhibitors: Substituted benzanilides have been investigated as inhibitors of acyl-CoA:cholesterol acyltransferase for treating atherosclerosis [5].[1][2][3]

Material Science: Azo Dyes

The free amine generated from this compound is a prime candidate for Diazotization .[1][2]

  • Reaction:

    
    
    
  • Coupling: The diazonium salt is coupled with electron-rich aromatics (phenols, naphthols) to create azo dyes.[1][2] The benzamide group provides substantivity (affinity) to cellulosic fibers.[1][2]

Analytical Profile

To ensure the integrity of your synthesis, compare your isolated product against these standard physicochemical properties.

PropertyValue / Characteristic
CAS Number 3393-96-2
Molecular Formula

Molecular Weight 242.23 g/mol
Melting Point 202–204°C (Lit. [1])
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, hot Ethanol.[1][2][4] Insoluble in water.[1][2]
IR Spectrum Amide C=O stretch: ~1650

; Nitro N-O stretch: ~1520, 1340

1H NMR (DMSO-d6)

10.8 (s, 1H, NH), 8.3 (d, 2H), 8.0 (m, 4H), 7.6 (m, 3H).[1]

References

  • NIST Chemistry WebBook. 4'-Nitrobenzanilide Spectral and Phase Change Data.[1][2] National Institute of Standards and Technology.[2] Link

  • Organic Syntheses. Benzanilide (General Procedure for Schotten-Baumann).[1][2][5] Org.[1][2][6][7][8][9][10] Synth. 1927, 7, 6; Coll.[2] Vol. 1, 82. Link[1][2]

  • PubChem. 4'-Nitrobenzanilide Compound Summary. National Center for Biotechnology Information.[1][2] Link[1]

  • Biosynth. 4'-Nitrobenzanilide Product and Safety Data.Link[1]

  • Google Patents. EP0424194A2 - Benzanilide derivatives and their use as anti-atherosclerotic agents.[1][2]Link[1]

Sources

Methodological & Application

Application of 4-Nitrobenzanilide in Pharmaceutical Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-nitrobenzanilide, a pivotal intermediate in modern pharmaceutical synthesis. We delve into its fundamental physicochemical properties, established synthesis protocols, and its strategic application as a versatile building block for creating complex drug molecules. The document highlights the dual functionality of this compound: the inherent stability of the benzanilide core, a scaffold present in numerous approved drugs, and the synthetic versatility of the nitro group, which serves as a precursor to a reactive amine. Detailed, field-tested protocols for the synthesis of this compound and its subsequent, crucial reduction to 4-aminobenzanilide are provided. Furthermore, a representative workflow illustrates how these intermediates are employed in coupling reactions to construct sophisticated, drug-like molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the identification of versatile and reliable chemical intermediates is paramount to the efficient construction of novel therapeutic agents. This compound (also known as N-(4-nitrophenyl)benzamide) has emerged as a compound of significant interest.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist.

The benzanilide framework is a privileged structure in pharmacology, forming the backbone of numerous successful drugs, including kinase inhibitors and receptor modulators.[3] The amide bond provides conformational rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. The true synthetic power of this compound, however, lies in its para-substituted nitro group. This electron-withdrawing group can be readily and selectively reduced to a primary amine, providing a reactive "handle" for a vast array of subsequent chemical transformations, such as further amidations, sulfonations, or cross-coupling reactions.

This guide will systematically explore the synthesis and application of this key intermediate, providing both the theoretical underpinnings and the practical, step-by-step protocols necessary for its successful implementation in a research or drug development setting.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 3393-96-2[2][4]
Molecular Formula C₁₃H₁₀N₂O₃[1][2][4]
Molecular Weight 242.23 g/mol [1][4]
Appearance White to light yellow crystalline powder[5]
Melting Point 202-204 °C[1][5][6]
Boiling Point 327 °C at 760 mmHg[1][6]
Solubility Sparingly soluble in common organic solvents, low solubility in water.[2]
Synonyms N-(4-Nitrophenyl)benzamide, 4'-Nitrobenzanilide, N-Benzoyl-p-nitroaniline[1][2]

Synthesis of this compound: A Standard Protocol

The most direct and common method for synthesizing this compound is the acylation of 4-nitroaniline with benzoyl chloride. This Schotten-Baumann-type reaction is robust, high-yielding, and proceeds under mild conditions, making it ideal for laboratory-scale preparation.

Causality in Protocol Design:

The reaction is typically performed in a basic medium. The base (e.g., pyridine or aqueous NaOH) serves two critical functions: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it deprotonates the aniline nitrogen, increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the benzoyl chloride. The choice of a two-phase system (e.g., dichloromethane and aqueous base) or a single-phase system with a soluble base like pyridine depends on the desired workup procedure and scale.

Workflow for Synthesis of this compound

reagent1 4-Nitroaniline reaction Acylation Reaction (Stir at 0-25°C) reagent1->reaction reagent2 Benzoyl Chloride reagent2->reaction solvent Pyridine (Solvent/Base) solvent->reaction workup Workup (Pour into ice water) reaction->workup product This compound (Crude Product) workup->product purify Recrystallization (e.g., from Ethanol) product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (13.8 g, 100 mmol) in pyridine (100 mL). Cool the flask in an ice-water bath to 0 °C.

  • Acylation: While maintaining the temperature at 0-5 °C, add benzoyl chloride (14.0 g, 100 mmol, 11.6 mL) dropwise to the stirred solution over 30 minutes. Rationale: The dropwise addition and low temperature control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation (Workup): Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate (the crude product) will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove pyridine hydrochloride and any remaining pyridine.

  • Purification: Recrystallize the crude solid from hot ethanol or acetic acid to yield pure this compound as a pale yellow crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. Characterize the final product by melting point determination and spectroscopy (¹H NMR, IR). The expected yield is typically in the range of 85-95%.

The Key Transformation: Reduction of the Nitro Group

The synthetic utility of this compound is most powerfully realized in its subsequent reduction to 4-aminobenzanilide. This transformation converts the electron-withdrawing nitro group into a nucleophilic amine, opening the door to a wide range of further functionalization.

Strategic Considerations:

Several methods can achieve this reduction.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method, with water as the only byproduct. It is highly effective but requires specialized hydrogenation equipment.

  • Chemical Reduction: A more common laboratory method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl. This method is operationally simple and highly reliable. The acidic workup converts the resulting amine into its hydrochloride salt, which often aids in purification before liberation of the free amine with a base.

Core Synthetic Transformation

start This compound (-NO₂) product 4-Aminobenzanilide (-NH₂) start->product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: The pivotal reduction of the nitro group.

Experimental Protocol: Reduction using Tin(II) Chloride
  • Reagent Setup: In a 500 mL round-bottom flask, suspend this compound (12.1 g, 50 mmol) in ethanol (200 mL).

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 250 mmol) in concentrated hydrochloric acid (50 mL). Rationale: A significant excess of the reducing agent is used to ensure complete conversion of the nitro group.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with stirring for 3-4 hours. The yellow suspension should gradually dissolve to form a clear solution. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add aqueous sodium hydroxide solution (e.g., 6 M NaOH) until the pH is strongly basic (pH > 10). A white precipitate of tin hydroxides will form. Caution: This neutralization is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). The organic layers contain the desired 4-aminobenzanilide.

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-aminobenzanilide. The expected yield is typically 70-85%.

Application in Drug Analog Synthesis: A Representative Workflow

The 4-aminobenzanilide synthesized in the previous step is a valuable synthon. It can be used in a variety of coupling reactions to build larger, more complex molecules that mimic the structures of known pharmaceuticals, such as kinase inhibitors. The following workflow illustrates a common subsequent step: the coupling of 4-aminobenzanilide with a substituted carboxylic acid to form a more elaborate diamide structure.

Overall Synthetic Strategy

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Key Transformation cluster_2 Step 3: Elaboration to Drug Scaffold start 4-Nitroaniline + Benzoyl Chloride intermediate1 This compound start->intermediate1 Acylation intermediate2 4-Aminobenzanilide intermediate1->intermediate2 Nitro Reduction final_product Complex Drug-like Scaffold intermediate2->final_product Amide Coupling (e.g., HATU, EDCI) reagent Substituted Carboxylic Acid (R-COOH) reagent->final_product

Caption: Multi-step strategy for drug analog synthesis.

Protocol: Amide Coupling to Form a Drug-like Scaffold
  • Reagent Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the substituted carboxylic acid (R-COOH) (10 mmol) and 4-aminobenzanilide (2.12 g, 10 mmol) in anhydrous dimethylformamide (DMF, 50 mL).

  • Coupling Agent Addition: To the stirred solution, add a peptide coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.18 g, 11 mmol). Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if the carboxylic acid is chiral).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.87 g, 30 mmol, 5.2 mL). Rationale: The base is required to deprotonate the carboxylic acid and activate the coupling agent.

  • Reaction: Stir the mixture at room temperature for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash successively with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the final, complex amide product.

Safety and Handling

This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the robust and versatile chemistry of its nitro group, makes it an invaluable intermediate. The protocols detailed herein provide a reliable foundation for synthesizing and utilizing this compound to build 4-aminobenzanilide, a key precursor for a diverse range of complex molecular structures. By mastering the application of such intermediates, researchers can accelerate the discovery and development of next-generation pharmaceutical agents.

References

  • LookChem. (n.d.). Cas 3393-96-2, 4'-NITROBENZANILIDE. Retrieved February 4, 2026, from [Link]

  • Svatova, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved February 4, 2026, from [Link]

  • Chemsrc. (n.d.). 4'-nitrobenzanilide | CAS#:3393-96-2. Retrieved February 4, 2026, from [Link]

  • Google Patents. (1999). WO1999065874A1 - Benzanilide derivatives and medicinal compositions.
  • Wiedmann, S., et al. (2020). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Nitrobenzanilide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • Gopiwad, P., et al. (2021). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Application Note: High-Purity Synthesis of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the experimental protocol for the synthesis of 4-Nitrobenzanilide (systematically 4-nitro-N-phenylbenzamide). Unlike generic laboratory manuals, this protocol focuses on the Schotten-Baumann conditions optimized for high yield and purity, specifically addressing the kinetic competition between amidation and hydrolysis.

Note on Isomerism: "this compound" typically refers to the derivative where the nitro group is on the benzoyl moiety (derived from 4-nitrobenzoic acid). The isomer N-(4-nitrophenyl)benzamide (derived from 4-nitroaniline) is distinct. This protocol synthesizes the former (CAS: 3460-11-5).[1]

Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution .[2] The reaction utilizes the high electrophilicity of 4-nitrobenzoyl chloride. The presence of the nitro group (electron-withdrawing) on the benzoyl ring significantly activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by aniline.

Critical Mechanistic Insight: The reaction is biphasic or aqueous-organic. A base (NaOH) is required to neutralize the HCl byproduct.[3][4] However, hydroxide ions are also nucleophiles that can hydrolyze the acid chloride back to the carboxylic acid (a dead end).

  • Success Factor: The rate of reaction between the amine and the acid chloride (

    
    ) is significantly faster than the rate of hydrolysis (
    
    
    
    ) if the amine is available as the free base.
  • Control Strategy: We use a stoichiometric excess of base to ensure aniline remains deprotonated (nucleophilic) while keeping the temperature low to suppress the hydrolysis rate.

Reaction Scheme (DOT Visualization)

ReactionMechanism Reagents Reagents Aniline + 4-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate (Unstable) Reagents->Intermediate Nucleophilic Attack SideReaction Side Reaction: Hydrolysis to Acid Reagents->SideReaction H2O Attack (Avoid) Transition Elimination of Cl- Intermediate->Transition Collapse Products Product This compound + HCl Transition->Products Amide Bond Formation Base Base (NaOH) Neutralizes HCl Products->Base Drives Eq.

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation, highlighting the critical side-reaction pathway.

Materials & Safety Profile

Safety Pre-Check:

  • 4-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Reacts violently with moisture. Handle in a fume hood.

  • Aniline: Toxic by inhalation and skin absorption. Methemoglobinemia hazard. Double-glove (Nitrile) recommended.

Reagent Table
ReagentMW ( g/mol )Equiv.[5]Mass/VolRoleProperties
Aniline 93.131.01.0 mL (1.02 g)NucleophileLiquid, d=1.02 g/mL
4-Nitrobenzoyl Chloride 185.561.12.24 gElectrophileSolid, MP 72-74°C
Sodium Hydroxide (10%) 40.00~2.530 mLBase/CatalystAqueous Solution
Ethanol (95%) --~20-30 mLRecryst.[1][6][7] SolventFlammable

Experimental Protocol (Step-by-Step)

Phase 1: Reaction Setup (Schotten-Baumann Conditions)
  • Preparation of Amine Solution: In a 125 mL Erlenmeyer flask, place 30 mL of 10% NaOH solution . Add 1.0 mL of Aniline .

    • Why: The aniline may form an emulsion. The base ensures that any HCl produced is immediately neutralized, preventing the protonation of aniline (which would render it non-nucleophilic).

  • Addition of Acid Chloride: Weigh 2.24 g of 4-Nitrobenzoyl chloride on a weighing paper.

    • Technique: If the acid chloride is chunky, crush it gently into a powder immediately before addition to increase surface area for reaction, but minimize exposure time to humid air.

  • The Reaction: Add the acid chloride to the aniline/NaOH mixture in 3-4 portions over 5 minutes.

    • Critical Step: Stopper the flask and shake vigorously after each addition.

    • Mechanism in Action: Vigorous agitation is required because the reaction is biphasic. You must maximize the interfacial surface area between the organic acid chloride and the aqueous amine phase.

  • Completion: Continue shaking for 10–15 minutes. The reaction mixture should warm up slightly (exothermic). A heavy, white to pale-yellow precipitate of this compound will form.

    • Check: If the smell of acid chloride (sharp, irritating) persists, add a small amount of additional NaOH and shake further to hydrolyze the excess reagent.

Phase 2: Isolation and Workup
  • Filtration: Filter the solid product using a Büchner funnel and vacuum filtration.

  • Washing:

    • Wash the filter cake with 2 x 10 mL cold water to remove NaCl and excess NaOH.

    • Wash with 1 x 10 mL 1M HCl (optional but recommended) to remove any unreacted aniline.

    • Final wash with water until the filtrate is neutral pH.

  • Drying: Press the solid dry on the filter. (Crude Yield expectation: >90%).

Phase 3: Purification (Recrystallization)
  • Transfer the crude solid to a clean 100 mL flask.

  • Add 95% Ethanol (approx. 20 mL to start). Heat to boiling on a steam bath or hot plate (no open flame).

  • Add solvent gradually until the solid just dissolves. If insoluble particles remain (likely impurities), filter the hot solution.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath.

  • Collect the purified crystals via vacuum filtration.

Workflow Visualization

ProtocolWorkflow Start Start: Aniline + 10% NaOH AddReagent Add 4-Nitrobenzoyl Chloride (Portionwise + Vigorous Shaking) Start->AddReagent Reaction Reaction Phase (15 mins, Exothermic) AddReagent->Reaction Precipitate Precipitate Forms (Crude Product) Reaction->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash Cycle: 1. Water (Remove Salts) 2. Dilute HCl (Remove Aniline) Filter->Wash Recryst Recrystallization (Solvent: 95% Ethanol) Wash->Recryst Final Final Product: Pure this compound Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of this compound.

Characterization & Validation

To validate the synthesis, compare your data against these standard values.

ParameterStandard ValueNotes
Appearance White to pale yellow needlesColor often due to trace nitro-impurities.
Melting Point 214 – 217 °C Sharp melting range indicates high purity.
IR Spectrum 3300 cm⁻¹ (N-H stretch)1650 cm⁻¹ (C=O Amide I)1520, 1345 cm⁻¹ (NO₂ stretch)Distinct Amide I and Nitro bands are diagnostic.
Solubility Insoluble in waterSoluble in hot ethanol

Troubleshooting Guide:

  • Low Yield: Usually due to hydrolysis of the acid chloride before it reacts with the amine. Ensure the acid chloride is dry and added to the basic amine solution, not the other way around.

  • Oily Product: If the product oils out during recrystallization, the ethanol concentration is too high or the solution is too hot. Add water dropwise to the hot solution until turbidity persists, then cool.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Reference for Schotten-Baumann protocols).
  • Organic Syntheses , Coll. Vol. 1, p. 394 (1941); Vol. 9, p. 66 (1929). (General reference for Nitrobenzoyl chloride preparation).

  • PubChem Compound Summary , "this compound" (CID 77003). National Center for Biotechnology Information.

  • Kadaba, P. K. "Convenient Synthesis of 4-Nitrobenzoyl Chloride". Synthetic Communications, 1971. (Reference for reagent stability and properties).

Sources

Use of 4-Nitrobenzanilide in the production of fine chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Nitrobenzanilide in Fine Chemical Synthesis

Abstract

This compound (4-NBA) serves as a robust, pre-assembled amide scaffold in the synthesis of fine chemicals, particularly in the development of histone deacetylase (HDAC) inhibitors , azo dyes , and high-performance aramid monomers . Its utility lies in the chemical differentiation of its two aromatic rings: the nitro-bearing ring is activated for nucleophilic reduction, while the benzoyl ring remains stable. This guide details the high-purity synthesis of 4-NBA, its chemoselective reduction to 4-aminobenzanilide, and its subsequent application in synthesizing unsymmetrical diaryl ureas—a critical pharmacophore in modern kinase inhibitors.

Part 1: Chemical Profile & Specifications

Before initiating synthesis, verify the physicochemical properties of the reference standard.

PropertySpecificationNotes
CAS Number 3393-96-2
Molecular Formula

Molecular Weight 242.23 g/mol
Appearance Pale yellow to off-white powderColor deepens with impurities (azo-coupling).
Melting Point 202–204 °CSharp endotherm indicates >98% purity.
Solubility DMSO, DMF, PyridineSparingly soluble in EtOH; Insoluble in Water.
pKa ~14-15 (Amide NH)Weakly acidic; deprotonation requires strong bases (NaH).

Part 2: Primary Synthesis (Schotten-Baumann Protocol)

While 4-NBA is commercially available, high-purity applications (pharmaceutical grade) often require in-house synthesis to avoid trace transition metal contamination found in bulk commercial batches.

Rationale

We utilize a modified Schotten-Baumann reaction under anhydrous conditions using pyridine. Unlike the aqueous biphasic method, the anhydrous pyridine route prevents the hydrolysis of benzoyl chloride, ensuring stoichiometric efficiency and simplifying the purification of the hydrophobic product.

Experimental Workflow

SynthesisWorkflow Reactants 4-Nitroaniline + Benzoyl Chloride Reaction Reaction (Pyridine/DCM, 0°C to RT) Reactants->Reaction N-Acylation Quench Acidic Quench (1M HCl) Reaction->Quench Remove Pyridine Filtration Filtration & Washing Quench->Filtration Precipitation Recryst Recrystallization (Ethanol/Water) Filtration->Recryst Crude Solid Product Pure 4-NBA (>99% HPLC) Recryst->Product Purification

Figure 1: Anhydrous synthesis workflow for high-purity this compound.

Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-nitroaniline (13.8 g, 100 mmol) in dry Dichloromethane (DCM, 150 mL) and Pyridine (12 mL, 150 mmol) .

  • Acylation: Cool the solution to 0°C in an ice bath. Add Benzoyl chloride (14.0 g, 100 mmol) dropwise over 30 minutes via an addition funnel.

    • Note: The solution will thicken as pyridinium hydrochloride precipitates.

  • Completion: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).

  • Quench & Isolation: Pour the reaction mixture into 1M HCl (300 mL) with vigorous stirring. This converts excess pyridine into water-soluble pyridinium salts.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake sequentially with water (2 x 100 mL) and cold ethanol (1 x 30 mL).

  • Purification: Recrystallize the crude solid from boiling Ethanol (95%).

    • Yield Expectation: 85–90% (20.5–21.8 g).

    • Validation: Check Melting Point (Target: 202–204°C).

Part 3: Critical Transformation – Chemoselective Reduction

The most valuable application of 4-NBA in fine chemicals is its conversion to 4-Aminobenzanilide . This diamine is a "privileged structure" where one amine is protected as a benzamide.

Challenge: Standard hydrogenation (H₂/Pd) can sometimes lead to hydrogenolysis of the amide bond or reduction of the aromatic ring under high pressure. Solution: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate. This method is kinetic, highly selective for nitro groups, and operates at ambient pressure.

Mechanism of Selectivity

ReductionMechanism cluster_selectivity Selectivity Control Start This compound (-NO2) Adsorption Pd Surface Adsorption Start->Adsorption Amide Amide Bond (Intact) Start->Amide Unaffected by CTH Nitroso Nitroso Intermediate (-NO) Adsorption->Nitroso - H2O Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Amine 4-Aminobenzanilide (-NH2) Hydroxylamine->Amine - H2O Donor Ammonium Formate (H- Donor) Donor->Adsorption Hydride Transfer

Figure 2: Stepwise reduction pathway of the nitro group on the Pd surface, highlighting the stability of the amide bond.

Protocol: CTH Reduction
  • Setup: In a 250 mL three-neck flask, suspend This compound (4.84 g, 20 mmol) in Methanol (100 mL) .

  • Catalyst Addition: Under a nitrogen blanket, add 10% Pd/C (0.5 g) .

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogen Donor: Add Ammonium Formate (6.3 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (65°C). Evolution of CO₂ and NH₃ gas will occur (ensure venting).

  • Monitoring: The reaction typically completes in 30–60 minutes. The yellow suspension will turn colorless.

  • Workup: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate to ~20 mL and add water (50 mL) to precipitate the product. Filter and dry.[1][2]

    • Product: 4-Aminobenzanilide.[2][3][4]

    • Purity Check: The amine is oxidation-sensitive. Store under inert gas.

Part 4: Downstream Application – Synthesis of Diaryl Ureas

4-Aminobenzanilide is a scaffold for synthesizing Sorafenib-like kinase inhibitors . The pre-existing benzamide group acts as a "hinge binder" or structural spacer, while the newly formed amine reacts to create a urea linkage.

Target Reaction: Formation of N-(4-benzamidophenyl)-N'-phenylurea.

  • Dissolution: Dissolve 4-Aminobenzanilide (2.12 g, 10 mmol) in dry THF (20 mL) .

  • Coupling: Add Phenyl isocyanate (1.19 g, 10 mmol) dropwise at room temperature.

  • Precipitation: The urea product usually precipitates from THF within 1 hour due to strong intermolecular hydrogen bonding.

  • Isolation: Filter the white solid and wash with diethyl ether to remove unreacted isocyanate.

  • Significance: This generates a "D-A-D" (Donor-Acceptor-Donor) hydrogen bonding motif essential for binding in the ATP pocket of kinase enzymes.

Part 5: Analytical Quality Control

Ensure the integrity of your "fine chemical" intermediates using these parameters.

1. HPLC Method (Reverse Phase)

  • Column: C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Order: 4-Aminobenzanilide (Polar, elutes first) < 4-Nitroaniline (Impurity) < this compound (Starting Material).

2. NMR Characterization (DMSO-d6)

  • This compound:

    
     10.8 (s, 1H, NH), 8.3 (d, 2H, Nitro-Ar), 8.0 (d, 2H, Nitro-Ar), 7.9 (d, 2H, Benzoyl-Ar), 7.5-7.6 (m, 3H, Benzoyl-Ar).
    
  • Key Diagnostic: The shift of the NH proton and the distinct AA'BB' pattern of the nitro-substituted ring.

References

  • Schotten-Baumann Synthesis & Properties

    • Organic Syntheses, Coll.[5] Vol. 1, p. 217 (1941); Vol. 7, p. 6 (1927).

    • PubChem Compound Summary for CID 76930, 4'-Nitrobenzanilide.

  • Catalytic Transfer Hydrogenation

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of functionalized nitroarenes. Synthesis, 1988(02), 91-95.
    • RSC Publishing. Catalytic transfer hydrogenation of nitro compounds.

  • Pharmaceutical Applications (Benzamide Scaffolds)

    • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation. Journal of Biological Chemistry. (Context for benzanilide linkers in drug design).

Sources

Application Notes and Protocols for the Catalytic Reduction of 4-Nitrobenzanilide to 4-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aminobenzanilide Synthesis

4-Aminobenzanilide is a pivotal intermediate in the chemical industry, notably serving as a precursor for the synthesis of high-performance organic pigments.[1] The integrity and purity of this amine are paramount, directly influencing the quality and performance characteristics of the final products. The most common and industrially viable route to 4-aminobenzanilide is the reduction of its nitro precursor, 4-nitrobenzanilide.

While classical reduction methods using stoichiometric metals like iron or tin in acidic media are known, they often generate significant waste streams and can lead to purification challenges.[2] Catalytic hydrogenation, by contrast, stands out as a superior methodology. It offers high efficiency, cleaner reaction profiles, milder reaction conditions, and the use of sub-stoichiometric quantities of a recyclable catalyst, aligning with the principles of green chemistry. This document provides a detailed technical guide on the theory, practical execution, and critical safety considerations for the catalytic reduction of this compound, tailored for researchers and process development professionals.

The Mechanistic Pathway of Catalytic Nitroarene Reduction

The transformation of an aromatic nitro group to an amine via catalytic hydrogenation is not a single-step event. It is a complex surface-mediated process involving a cascade of intermediates. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting incomplete conversions.

The generally accepted mechanism proceeds through the following key stages on the catalyst surface:[3]

  • Adsorption: Both the this compound substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the metal catalyst (e.g., Palladium, Platinum, Nickel).

  • Stepwise Reduction: The adsorbed hydrogen atoms are transferred to the nitro group in a sequential manner. The reaction typically proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • Desorption: Once the reduction is complete, the final product, 4-aminobenzanilide, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The nitroso and hydroxylamine intermediates are highly reactive and are usually not observed in significant concentrations under standard hydrogenation conditions.[3] However, suboptimal conditions can sometimes lead to their accumulation or the formation of undesired dimeric side-products like azo or azoxy compounds.

G cluster_catalyst Catalyst Surface H2 H₂ RNO2_ads This compound (Adsorbed) RNO_ads Nitroso Intermediate (Adsorbed) RNO2_ads->RNO_ads +H₂ RNHOH_ads Hydroxylamine Intermediate (Adsorbed) RNO_ads->RNHOH_ads +H₂ RNH2_ads 4-Aminobenzanilide (Adsorbed) RNHOH_ads->RNH2_ads +H₂ RNH2_sol 4-Aminobenzanilide (in Solution) RNH2_ads->RNH2_sol Desorption RNO2_sol This compound (in Solution) RNO2_sol->RNO2_ads Adsorption

Caption: Generalized reaction pathway for nitroarene reduction.

Catalyst Selection: A Critical Determinant of Success

The choice of catalyst is a critical parameter that dictates reaction speed, efficiency, and cost. Several heterogeneous catalysts are effective for the reduction of aromatic nitro groups.[4]

CatalystKey Characteristics & Causality
Palladium on Carbon (Pd/C) High Activity & Selectivity: Pd/C is often the catalyst of choice due to its excellent activity under mild conditions (low pressure and temperature).[5] The carbon support provides a high surface area for catalyst dispersion. It is generally very selective for the nitro group, leaving other functional groups like the amide intact.
Raney® Nickel Cost-Effectiveness & High Activity: A sponge-like nickel catalyst with a very high surface area. It is highly active but may require higher pressures and temperatures than palladium.[6] It is a cost-effective option for large-scale synthesis. Caution is required as it is highly pyrophoric.
Platinum(IV) Oxide (PtO₂) / Pt/C High Activity & Acid Resistance: Platinum catalysts are extremely active and can be used in acidic media where other catalysts might be poisoned or degraded.[2][7] They are often used for more challenging reductions.
Iron (Fe) / Tin (Sn) Stoichiometric Reductants: Used in classical methods like the Béchamp reduction (Fe/HCl).[8] These are not truly catalytic and require acidic conditions and stoichiometric amounts of metal, leading to significant metallic waste and often more complex workups.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both atmospheric and medium-pressure hydrogenation.

Protocol 1: Atmospheric Pressure Hydrogenation with Palladium on Carbon (Pd/C)

This method is ideal for small-scale laboratory synthesis due to its operational simplicity and mild conditions.

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C), ~50% wet with water

  • Ethanol or Ethyl Acetate (ACS grade)

  • Diatomaceous earth (Celite®)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Hydrogen balloon (heavy-walled)

  • Nitrogen/Vacuum manifold

Procedure:

  • Vessel Preparation: To a 250 mL three-neck flask containing a magnetic stir bar, add this compound (e.g., 5.0 g).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 10% Pd/C catalyst (e.g., 50-100 mg, 1-2 mol% Pd). Expertise Note: Handling the catalyst wet is a critical safety measure to prevent ignition, as dry Pd/C is pyrophoric.[9]

  • System Purge: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask gently until the solvent begins to bubble, then backfill with nitrogen. Repeat this cycle 3-5 times to ensure complete removal of oxygen.[9] An inert atmosphere is essential to prevent the formation of an explosive H₂/O₂ mixture.

  • Hydrogen Introduction: Replace the nitrogen atmosphere with hydrogen by performing three vacuum/hydrogen backfill cycles. Finally, leave the flask connected to a hydrogen-filled balloon.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: The reaction progress can be monitored by TLC or HPLC. A sample can be taken by briefly switching the atmosphere to nitrogen, withdrawing an aliquot via syringe, and then re-establishing the hydrogen atmosphere.

  • Reaction Completion & Purging: Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of starting material), purge the system thoroughly with nitrogen (3-5 cycles) to remove all residual hydrogen.

  • Catalyst Removal (Work-up): Dilute the reaction mixture with additional solvent. Set up a filtration apparatus with a pad of diatomaceous earth over filter paper in a Buchner funnel. Critical Safety Step: Pre-wet the diatomaceous earth pad with solvent. Filter the reaction mixture through the pad. Wash the filter cake with plenty of solvent. Never allow the filter cake containing the catalyst to dry in the air , as it can ignite spontaneously.[10] The wet filter cake should be immediately transferred to a designated waste container and quenched with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminobenzanilide. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Medium-Pressure Hydrogenation with Raney® Nickel

This protocol is suited for larger-scale reactions or when a more robust catalyst is desired. It requires specialized pressure equipment.

Materials and Reagents:

  • This compound

  • Raney® Nickel (aqueous slurry)

  • Ethanol (anhydrous)

  • Parr shaker hydrogenation apparatus or similar pressure vessel

  • Hydrogen gas cylinder with regulator

Procedure:

  • Vessel Charging: Add this compound (e.g., 20.0 g) and ethanol (e.g., 200 mL) to the pressure vessel of the Parr apparatus.

  • Catalyst Transfer: Carefully transfer the Raney® Nickel slurry (e.g., ~2 g, settled volume) into the vessel. This should be done quickly to minimize exposure of the catalyst to air. Rinse any residual catalyst into the vessel with a small amount of ethanol.

  • Assembly & Purging: Securely assemble the Parr apparatus according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~100 psi, then vent carefully. Repeat this process 5 times to remove all oxygen.[11]

  • Hydrogenation: After the final nitrogen vent, pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psig).[6]

  • Reaction: Begin shaking or stirring and heat if necessary (many reductions with Raney Ni proceed well at room temperature). The reaction is monitored by observing the drop in hydrogen pressure as it is consumed. When the pressure stabilizes, the reaction is complete.

  • Shutdown & Purging: Stop the shaking and cool the vessel to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the vessel 5 times with nitrogen to remove all traces of hydrogen.[11]

  • Work-up: Open the vessel in the fume hood. The work-up follows the same principles as Protocol 1. The Raney® Nickel must be filtered while wet and never allowed to dry. Quench the spent catalyst immediately and thoroughly with water. Isolate the product from the filtrate by rotary evaporation and purify by recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with This compound & Solvent B Add Catalyst (Wet Transfer) A->B C Seal Reactor & Purge with Nitrogen (N₂) B->C D Introduce Hydrogen (H₂) C->D E Run Reaction (Stir/Shake, Monitor) D->E F Purge Reactor with Nitrogen (N₂) E->F G Filter Catalyst (Keep Wet!) F->G H Concentrate Filtrate G->H I Purify Product (e.g., Recrystallization) H->I

Caption: Standard experimental workflow for catalytic hydrogenation.

Analytical Methods for Reaction Monitoring and Product Characterization

A robust analytical strategy is essential for process control and quality assurance.

  • Thin-Layer Chromatography (TLC): The primary tool for qualitative, real-time reaction monitoring. A suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes) will show a clear separation between the less polar starting material (this compound) and the more polar product (4-aminobenzanilide), which will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis. It can accurately determine the conversion of the starting material and the purity of the final product. A reverse-phase C18 column with a UV detector is typically employed.[12][13]

  • Spectroscopic Confirmation:

    • Infrared (IR) Spectroscopy: Successful reduction is unequivocally confirmed by the complete disappearance of the characteristic nitro group stretches (typically around 1530 cm⁻¹ and 1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹).[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a broad singlet corresponding to the -NH₂ protons and a characteristic upfield shift of the aromatic protons on the newly formed aniline ring.

Mandatory Safety Protocols for Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, but it carries inherent risks that must be rigorously managed.

  • Flammability and Explosion Hazard: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a certified chemical fume hood.[14] The system must be meticulously purged of air before introducing hydrogen.[10][11]

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially after use when they are finely divided and saturated with hydrogen.[9]

    • ALWAYS handle the catalyst in a wet or slurry form.

    • NEVER allow the filtered catalyst to become dry.

    • The filtration apparatus should be set up to ensure the filter cake remains wet with solvent throughout the process.

    • Immediately quench the spent catalyst by transferring the wet filter cake to a container of water.

  • Pressure Safety: When using pressurized equipment like a Parr shaker, always use a blast shield and ensure the equipment is properly maintained and not pressurized beyond its certified limit.[11]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[14]

By adhering to these detailed protocols and safety mandates, researchers can safely and efficiently perform the catalytic reduction of this compound to produce high-purity 4-aminobenzanilide for downstream applications.

References

  • Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Retrieved from [Link]

  • PubMed. (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Hydroxy-4'-aminobenzanilide. Retrieved from [Link]

  • Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzamidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2020, October 4). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? Retrieved from [Link]

  • KINTAI. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ACS Publications. (1943). The Preparation of 4'-Aminobenzanilide. Retrieved from [Link]

  • ResearchGate. (2019, February 27). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • National Academies Press. (n.d.). 6. analytical methods. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Environmental Sample Bank. (n.d.). III Analytical Methods. Retrieved from [Link]

  • PARAMOUNT INTERMEDIATES. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]

Sources

Application Note: 4-Nitrobenzanilide as a Premier Building Block for Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrobenzanilide (CAS: 3393-96-2) is a robust "privileged scaffold" in organic synthesis, characterized by its stability and the orthogonal reactivity of its nitro and amide functionalities. While often viewed merely as an intermediate, its structural rigidity makes it an ideal spacer in the design of Histone Deacetylase (HDAC) inhibitors , antimicrobial agents , and liquid crystal polymers .

This guide provides a validated, self-consistent workflow for the synthesis, purification, and downstream derivatization of this compound. We move beyond standard textbook procedures to offer field-tested protocols that maximize yield and purity for library generation.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecificationNotes
IUPAC Name N-(4-Nitrophenyl)benzamideAlso known as 4'-Nitrobenzanilide
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Melting Point 202–204 °CHigh crystallinity indicates strong intermolecular H-bonding
Solubility DMSO, DMF, hot EtOHPoor solubility in water/ether facilitates precipitation workups
pKa ~14.5 (Amide NH)Stable to mild bases; hydrolyzes in strong acid/base with heat
Appearance Pale yellow crystalline solidColor intensity increases with impurities (azo byproducts)

Protocol A: High-Purity Synthesis of this compound

Rationale: While Schotten-Baumann conditions (aqueous base) are common, they often trap moisture and inorganic salts in the precipitate. The anhydrous pyridine/DCM method described below ensures a cleaner product profile suitable for catalytic downstream steps.

Materials
  • 4-Nitrobenzoyl chloride (1.0 equiv)

  • Aniline (1.05 equiv)

  • Pyridine (1.2 equiv) - Acts as acid scavenger and nucleophilic catalyst

  • Dichloromethane (DCM) - Anhydrous

  • 1M HCl and Sat. NaHCO₃

Step-by-Step Procedure
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve aniline (20 mmol) and pyridine (24 mmol) in dry DCM (50 mL) . Cool to 0 °C under nitrogen atmosphere.

  • Addition: Dissolve 4-nitrobenzoyl chloride (20 mmol) in DCM (20 mL). Add this solution dropwise to the aniline mixture over 30 minutes. Crucial: Maintain temperature <5 °C to prevent bis-acylation side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitoring by TLC (Hexane/EtOAc 7:3) should show complete consumption of acid chloride.

  • Workup (The "Wash" Cycle):

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove excess pyridine and unreacted aniline.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove any hydrolyzed 4-nitrobenzoic acid.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate to ~20 mL and add cold Hexane (50 mL) to induce crystallization. Filter the pale yellow solid.

  • Yield: Expected 85–92%.

Protocol B: Selective Reduction to 4-Aminobenzanilide

Rationale: Standard Sn/HCl reductions often create tin emulsions that are difficult to filter. Catalytic hydrogenation (Pd/C) can be dangerous with nitro compounds due to exotherms. We utilize the Iron/Ammonium Chloride (Fe/NH₄Cl) method, which is chemoselective, eco-friendly, and avoids hydrolysis of the amide bond.

Materials
  • This compound (from Protocol A)

  • Iron powder (325 mesh, 5.0 equiv) - High surface area is key

  • Ammonium Chloride (5.0 equiv)

  • Ethanol/Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Setup: Suspend This compound (10 mmol) in EtOH/H₂O (40 mL/10 mL) in a flask equipped with a reflux condenser.

  • Activation: Add NH₄Cl (50 mmol) and Iron powder (50 mmol) .

  • Reflux: Heat the mixture to vigorous reflux (approx. 80 °C) for 1–2 hours. The yellow suspension will turn dark grey/brown (iron oxides).

  • Validation: Check TLC (DCM/MeOH 95:5). The starting material (high R_f) should disappear, replaced by a fluorescent amine spot (lower R_f).

  • Filtration (Critical Step): Filter the hot mixture through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol (3 x 20 mL). Note: Do not let the filtrate cool before filtering, or the product will crystallize in the Celite.

  • Isolation: Concentrate the filtrate to remove ethanol. The product, 4-aminobenzanilide , will precipitate from the remaining water. Filter and dry.

  • Yield: Expected 80–88%.

Application Focus: Design of HDAC Inhibitors

The conversion of this compound to 4-aminobenzanilide opens the door to a class of Histone Deacetylase (HDAC) inhibitors. The benzanilide core serves as the "Cap" or "Linker" region, mimicking the structure of approved drugs like Chidamide or Entinostat .

Mechanistic Logic
  • Cap Group: The benzoyl ring interacts with the rim of the HDAC enzyme active site.

  • Linker: The phenyl ring of the aniline moiety extends down the hydrophobic channel.

  • Zinc Binding Group (ZBG): The newly formed amine (from Protocol B) is derivatized to attach a ZBG (e.g., hydroxamic acid or o-phenylenediamine) which chelates the Zn²⁺ ion at the catalytic core.

Workflow Diagram

The following diagram illustrates the transformation pathway from raw materials to bioactive library generation.

G cluster_0 Medicinal Chemistry Workflow Start 4-Nitrobenzoyl Chloride + Aniline Intermediate This compound (The Scaffold) Start->Intermediate Protocol A: Pyridine/DCM Gateway 4-Aminobenzanilide (The Gateway) Intermediate->Gateway Protocol B: Fe / NH4Cl (Red.) Target HDAC Inhibitors (Bioactive Library) Gateway->Target Derivatization: + ZBG (e.g., Hydroxamate)

Figure 1: Synthetic workflow transforming the this compound scaffold into bioactive HDAC inhibitors.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in reagentsEnsure DCM is anhydrous; use fresh benzoyl chloride.
Product is Red/Orange Azo compound formationReduction (Protocol B) temperature too high or pH too basic. Keep pH neutral (NH₄Cl).
Incomplete Reduction Inactive Iron surfaceActivate Iron powder by washing with dilute HCl and drying before use.
NMR Impurities Trapped PyridineIncrease the volume/repetition of 1M HCl washes in Protocol A.

Analytical Check (¹H NMR in DMSO-d₆):

  • This compound: δ 10.8 (s, 1H, NH), 8.4 (d, 2H), 8.2 (d, 2H), 7.8 (d, 2H), 7.4 (t, 2H).

  • 4-Aminobenzanilide: Look for the disappearance of the downfield nitro-adjacent protons and appearance of a broad NH₂ signal at δ 5.0–6.0 ppm.

References

  • BenchChem. "Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde." BenchChem Application Library. Accessed 2024.

  • PubChem. "this compound Compound Summary (CID 77003)." National Center for Biotechnology Information.

  • Brunhofer, G. et al. "Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR."[2] Bioorganic & Medicinal Chemistry, 2008.[2]

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols." Common Organic Chemistry Archive.

  • Zhang, L. et al. "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Pharmacology, 2019.

  • ResearchGate. "Iron/ammonium chloride‐mediated reduction of nitroarenes." Synthetic Communications Protocol.

Sources

Application Notes & Protocols for the Quantification of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for 4-Nitrobenzanilide

This compound (4-NB), a derivative of aniline, serves as a crucial intermediate in various chemical syntheses, including the manufacturing of dyes and potentially as a building block in the development of novel pharmaceutical compounds.[1] Its chemical structure, characterized by a benzoyl group attached to a nitro-substituted aniline ring, imparts properties that necessitate precise and accurate quantification. In the context of drug development, 4-NB could be a starting material, an intermediate, or a potential impurity in an active pharmaceutical ingredient (API). Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the rigorous control of impurities in drug substances and products to ensure patient safety.[2] Therefore, the development of robust, validated analytical methods for the quantification of this compound is not merely an academic exercise but a critical component of quality control in the pharmaceutical industry.

This guide provides a comprehensive overview of the analytical methodologies for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) due to its widespread applicability, sensitivity, and resolution. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present a framework for method validation that aligns with the highest standards of scientific integrity and regulatory expectations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of a successful analytical method. These properties dictate the choice of solvent, chromatographic conditions, and detection techniques.

PropertyValueSource
Chemical Formula C₁₃H₁₀N₂O₃[1]
Molecular Weight 242.23 g/mol [1]
Melting Point 202-204 °C[3]
Boiling Point 327 °C at 760 mmHg[3]
Appearance SolidN/A
Solubility Poorly soluble in water. Soluble in organic solvents like methanol and acetonitrile.[4]
CAS Number 3393-96-2[3]

Principle of Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the analysis of moderately polar to nonpolar compounds like this compound. The principle of separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The stationary phase typically consists of silica particles that have been chemically modified with long-chain alkyl groups, most commonly C18 (octadecylsilane). This creates a hydrophobic surface. The mobile phase is a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.

In the context of this compound analysis, the nonpolar nature of the benzanilide core will cause it to interact with the hydrophobic C18 stationary phase. By carefully controlling the composition of the mobile phase (the ratio of organic solvent to water), we can modulate the retention time of this compound on the column. A higher proportion of organic solvent in the mobile phase will decrease the polarity of the mobile phase, leading to a stronger elution of the analyte and a shorter retention time. Conversely, a lower proportion of organic solvent will increase retention.

For detection, a UV-Vis spectrophotometric detector is highly suitable for this compound due to the presence of chromophores (the nitro group and the aromatic rings) in its structure, which absorb light in the ultraviolet region.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the analytical procedure, from sample acquisition to the final quantitative result.

Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample_Weighing Weigh Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Standard_Weighing Weigh Standard Standard_Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Calculate Concentration Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification.

Detailed Application Protocol: Quantification of this compound in a Drug Substance

This protocol details a stability-indicating RP-HPLC method for the quantification of this compound. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Filtration Assembly: Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents and Solvents:

    • This compound Reference Standard (purity ≥ 99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Phosphoric acid (analytical grade).

    • Hydrochloric acid (analytical grade).

    • Sodium hydroxide (analytical grade).

    • Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and resolution for aromatic compounds like this compound.
Mobile Phase Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acidThe acetonitrile/water mixture provides the necessary polarity for elution. Adjusting the pH to 3.0 ensures the reproducibility of the retention time by suppressing the ionization of any acidic or basic functional groups.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 260 nmBased on the UV spectrum of this compound, this wavelength provides good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution (10 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound drug substance sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.

    • Pipette 10.0 mL of this solution into a 100 mL volumetric flask, dilute to the mark with diluent, and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution after every six sample injections to monitor system drift.

Calculation

The concentration of this compound in the sample is calculated using the following formula:

Where:

  • Area_Sample is the average peak area of this compound in the sample chromatograms.

  • Area_Standard is the average peak area of this compound in the standard chromatograms.

  • Conc_Standard is the concentration of the Working Standard Solution (µg/mL).

  • Conc_Sample is the nominal concentration of the Sample Solution (µg/mL).

  • Purity_Standard is the purity of the this compound Reference Standard (%).

Method Validation: A Self-Validating System

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[5] The validation should be performed in accordance with ICH Q2(R2) guidelines.[6]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] The sample is subjected to stress conditions to produce degradation products. The method is considered specific if the peak for this compound is well-resolved from any degradation products.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are diluted to the target concentration and analyzed. A PDA detector is invaluable here to assess peak purity.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of this compound from the Standard Stock Solution, typically ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot of peak area versus concentration should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

  • Procedure: A known amount of this compound standard is spiked into a placebo (if analyzing a formulation) or a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Six replicate preparations of the sample solution at 100% of the target concentration are analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is performed on a different day by a different analyst.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Vary parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), pH of the mobile phase (±0.2 units), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Summary of Validation Parameters

Validation ParameterTypical Acceptance Criteria
Specificity Well-resolved peak from degradants; peak purity > 99.5%
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD & LOQ Determined and demonstrated
Robustness System suitability passes under varied conditions

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique, other methods can be employed for specific purposes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds.[6] Given the relatively high boiling point of this compound, derivatization might be necessary to improve its volatility. GC-MS provides excellent separation and structural information, making it a powerful tool for impurity identification.[8]

  • UV-Visible Spectrophotometry: For a pure sample, direct UV-Vis spectrophotometry can be a rapid and simple method for quantification. A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) can be prepared, and its absorbance measured at the λmax. However, this method lacks the specificity to distinguish this compound from impurities or other components in a mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily a qualitative technique used for the identification of functional groups. The IR spectrum of this compound would show characteristic peaks for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Logical Relationships in Method Development

The following diagram illustrates the interconnected decisions made during the development of the HPLC method.

Method Development Logic Analyte Analyte Properties (4-NB) Technique Technique Selection Analyte->Technique Non-volatile, UV active StationaryPhase Stationary Phase Technique->StationaryPhase RP-HPLC MobilePhase Mobile Phase StationaryPhase->MobilePhase C18 (nonpolar) Detection Detection MobilePhase->Detection ACN/Water (polar) Validation Method Validation Detection->Validation UV @ 260 nm

Caption: Decision logic for HPLC method development.

References

  • Quantitative analysis of Cephardine using the modern HPLC method. (n.d.). Retrieved February 4, 2026, from [Link]

  • García, G. E., et al. (2014). Development of UV/HPLC methods for quantitative analysis of benznidazole in human plasma and urine for application in pediatric clinical studies. Journal of Clinical Laboratory Analysis, 28(1), 58-64. [Link]

  • Stanimirova, I., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.
  • Ahmadi, F., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32.
  • GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Al-Saeed, F. A., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. PubMed Central. [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 214-221.
  • Al-kassas, R., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Novel benzanilide derivatives and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714).
  • Singh, R., & Saini, B. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Semantic Scholar. [Link]

  • Toomula, N. (2015). Development and Validation of Analytical Methods for Pharmaceuticals. ResearchGate. [Link]

  • da Silva, A. F., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PubMed Central. [Link]

  • Sahoo, S. K., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. [Link]

  • Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare. [Link]

  • Al-kassas, R., et al. (2022). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Suneetha, A., & Rao, A. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers.
  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pulerma, H. (n.d.). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Retrieved February 4, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (n.d.). JOURNAL OF PHARMACEUTICAL ANALYSIS. Retrieved February 4, 2026, from [Link]

  • Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation. (2015). News-Medical.Net. [Link]

  • Jwaili, M. (2019). Pharmaceutical Applications of Gas Chromatography. Open Journal of Applied Sciences, 9, 683-690.
  • Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(11), 9-32.
  • 4'-Nitrobenzanilide. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Nitrobenzanilide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Purification of 4-Nitrobenzanilide Ticket ID: CHEM-SUP-4NB-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing suboptimal yields (<80%) or persistent impurities in the synthesis of This compound (CAS: 3393-96-2).

This reaction is a classic nucleophilic acyl substitution.[1] Theoretically, the 4-nitro group is strongly electron-withdrawing, which activates the carbonyl carbon of the benzoyl chloride, making it more electrophilic and reactive than unsubstituted benzoyl chloride. Therefore, low yields are rarely due to lack of reactivity. They are almost invariably caused by:

  • Competitive Hydrolysis: The activated acid chloride reacts rapidly with atmospheric moisture.

  • Workup Losses: Improper pH control during extraction solubilizes the product or fails to remove starting materials.

  • Impurity Occlusion: Fast precipitation trapping unreacted reagents.

The following guide details the "Gold Standard" Anhydrous Protocol designed to maximize yield (>90%) and purity.

The "Gold Standard" Protocol: Anhydrous Acylation

Objective: Minimize hydrolysis and maximize conversion using a kinetic trap for the leaving group (HCl).

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Nitrobenzoyl Chloride Electrophile1.1Critical: Must be yellow crystalline solid. If white/powdery, it has hydrolyzed to acid.
Aniline Nucleophile1.0Distill if dark brown (oxidized).
Triethylamine (TEA) HCl Scavenger1.2Pyridine (1.2 eq) is also acceptable.
Dichloromethane (DCM) Solvent--Must be anhydrous (dry).[2]
Step-by-Step Workflow
  • Preparation (0 min): Flame-dry a round-bottom flask (RBF) and flush with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Solubilization (5 min): Dissolve 1.0 eq of Aniline and 1.2 eq of TEA in anhydrous DCM (approx. 10 mL per gram of reactant). Cool to 0°C in an ice bath.

    • Why? Cooling controls the exotherm; the base prevents protonation of the aniline, keeping it nucleophilic.

  • Addition (15 min): Dissolve 1.1 eq of 4-Nitrobenzoyl chloride in minimal DCM. Add this solution dropwise to the amine mixture.

    • Observation: A white precipitate (TEA·HCl salt) will form immediately.

  • Reaction (1-2 hr): Allow the mixture to warm to Room Temperature (RT). Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Wash (Workup):

    • Wash 1: Dilute HCl (1M).[2] Removes unreacted Aniline and TEA.

    • Wash 2: Saturated

      
      . Removes hydrolyzed 4-nitrobenzoic acid.
      
    • Wash 3: Brine. Dries the organic layer.[1][2]

  • Isolation: Dry organic layer over

    
    , filter, and rotovap to a solid.
    
  • Purification: Recrystallize from boiling Ethanol (95%) .

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. The reaction relies on the nucleophilic attack of the amine on the carbonyl carbon.

ReactionMechanism Start Reactants (Aniline + Acid Chloride) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Fast) Hydrolysis Side Reaction: Hydrolysis (Acid Formation) Start->Hydrolysis Moisture Present (Competitive) Product This compound + HCl Salt Inter->Product Elimination of Cl-

Figure 1: Reaction pathway showing the primary synthesis route versus the competitive hydrolysis pathway caused by moisture.

Troubleshooting Matrix

Use this decision tree to diagnose specific failures in your experiment.

TroubleshootingTree Problem Identify Issue LowYield Low Yield (<70%) Problem->LowYield Impurity Impurity / Color Problem->Impurity Oiling Oiling Out Problem->Oiling CheckReagent Check Acid Chloride (MP: 72-74°C) LowYield->CheckReagent CheckWater Check Solvent Dryness LowYield->CheckWater CheckColor Product is Brown/Red Impurity->CheckColor CheckSpot TLC: Spot at Baseline Impurity->CheckSpot Sol_Recrys SOL: Use Ethanol/Water (9:1) Cool Slowly Oiling->Sol_Recrys Sol_Reagent SOL: Recrystallize Acid Chloride from CCl4 or Ligroin CheckReagent->Sol_Reagent MP < 70°C Sol_Water SOL: Use Anhydrous DCM + N2 Atmosphere CheckWater->Sol_Water Wet Sol_Color SOL: Aniline Oxidized. Perform 1M HCl Wash CheckColor->Sol_Color Sol_Acid SOL: Unreacted Acid. Perform NaHCO3 Wash CheckSpot->Sol_Acid

Figure 2: Diagnostic decision tree for isolating synthesis failures.

Detailed Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis: The acid chloride converted to 4-nitrobenzoic acid before reacting.Check Reagent Quality: 4-Nitrobenzoyl chloride must be yellow needles (MP 72-75°C).[3] If it is a white powder with a higher MP (approx 240°C), it is the acid [1]. Use fresh bottles or recrystallize from

.
Product is Colored (Red/Brown) Oxidation: Aniline oxidation products are trapped in the crystal lattice.Acid Wash: Ensure the crude solid is washed thoroughly with 1M HCl. If recrystallizing, add activated charcoal to the hot ethanol solution, filter hot, then cool [2].
Product Melts over Wide Range Mixed Product: Contains both amide and unreacted acid.Base Wash: The amide is not soluble in base, but the impurity (4-nitrobenzoic acid) is. Wash the organic layer vigorously with saturated

or dilute NaOH [3].
Violent Exotherm High Reactivity: The nitro-group activates the reaction significantly.Temperature Control: Always add the acid chloride slowly at 0°C. Do not mix reagents all at once at room temperature.

Frequently Asked Questions (FAQ)

Q1: Can I use the Schotten-Baumann method (Water/NaOH) instead of anhydrous DCM? A: Yes, but with caveats. The Schotten-Baumann method (biphasic water/DCM with NaOH) is faster but often yields slightly lower purity due to the hydrolysis of the highly reactive 4-nitrobenzoyl chloride in the aqueous phase. If you choose this route, use a large excess (1.5 eq) of the acid chloride to compensate for hydrolysis losses [4].

Q2: What is the best solvent for recrystallization? A: 95% Ethanol is the industry standard. The product is soluble in boiling ethanol but crystallizes as pale yellow needles upon cooling. If the product is too soluble, add water dropwise to the hot ethanol solution until slight turbidity appears, then cool [5].

Q3: Why is my acid chloride "smoking" when I weigh it? A: This indicates the release of HCl gas due to reaction with moisture in the air. This confirms your reagent is reactive but degrading. Handle it quickly or in a glovebox/fume hood.

Q4: Can I use DCC/EDC coupling with 4-nitrobenzoic acid instead? A: You can, but it is generally not recommended for this specific substrate. The acid chloride is commercially available and cheap. Coupling agents (DCC) produce urea byproducts (DCU) that are notoriously difficult to separate from benzanilides. The acid chloride route offers a cleaner workup (wash with water) [1].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Org. Synth. (1927). p-Nitrobenzoyl Chloride. Organic Syntheses, Coll. Vol. 1, p.394.

  • PubChem. (n.d.). 4'-Nitrobenzanilide Compound Summary. National Library of Medicine.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Padias, A. B. (2015).[4] Making the Connections 3: A How-To Guide for Organic Chemistry Lab Techniques. Hayden-McNeil.

Sources

Technical Support Center: Purification of Crude 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Nitrobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Purification of this compound

This compound is a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude this compound, typically synthesized from the acylation of 4-nitroaniline with benzoyl chloride or the reaction of aniline with 4-nitrobenzoic acid, often contains unreacted starting materials and byproducts.[2] This guide will focus on the most effective techniques to remove these impurities: recrystallization and column chromatography.

Troubleshooting Common Purification Issues

Navigating the purification of crude this compound can present several challenges. This section provides a logical framework for diagnosing and resolving common issues.

Troubleshooting_Purification cluster_start Initial Observation cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Start Crude this compound Oily_Product Product 'oils out' during recrystallization Start->Oily_Product Low_Yield Low recovery of purified product Start->Low_Yield Colored_Crystals Crystals are colored (yellow/brown) Start->Colored_Crystals Persistent_Impurity Impurity remains after recrystallization (checked by TLC/Melting Point) Start->Persistent_Impurity Cause_Oiling Melting point of impure solid is lower than solvent boiling point | Solution is supersaturated with impurities Oily_Product->Cause_Oiling Cause_Yield Too much solvent used | Premature crystallization during hot filtration | Product is significantly soluble in cold solvent Low_Yield->Cause_Yield Cause_Color Presence of colored impurities (e.g., nitrated byproducts) Colored_Crystals->Cause_Color Cause_Impurity Impurity has similar solubility to the product | Presence of unreacted starting materials (4-nitrobenzoic acid, aniline) Persistent_Impurity->Cause_Impurity Solution_Oiling Re-heat and add more of the 'good' solvent | Cool the solution more slowly | Use a lower boiling point solvent system Cause_Oiling->Solution_Oiling Solution_Yield Use minimum amount of hot solvent | Pre-heat filtration apparatus | Use a mixed solvent system to reduce cold solubility Cause_Yield->Solution_Yield Solution_Color Add activated charcoal to the hot solution before filtration Cause_Color->Solution_Color Solution_Impurity Perform an acid-base wash of the crude product | Utilize column chromatography for separation Cause_Impurity->Solution_Impurity

Caption: Troubleshooting workflow for common issues in this compound purification.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during the purification of this compound.

Recrystallization

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My product "oiled out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the impure solid or if the solution is highly impure. To resolve this, re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow the solution to cool more slowly. Using a lower boiling point solvent mixture can also prevent this issue.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low yield is a common problem in recrystallization. The most frequent causes are using an excessive amount of solvent or premature crystallization during hot filtration. To improve your yield, use only the minimum amount of hot solvent necessary to dissolve the crude product. To prevent premature crystallization, ensure that your filtration apparatus (funnel and receiving flask) is pre-heated. If you suspect significant product loss to the mother liquor, you can try to recover more product by partially evaporating the solvent and re-cooling.

Q4: My purified crystals are still yellow. How can I decolorize them?

A4: A persistent yellow color indicates the presence of colored impurities. These can often be removed by treating the hot, dissolved solution with activated charcoal before filtration. Add a small amount of charcoal to the hot solution, swirl for a few minutes to allow for adsorption of the impurities, and then perform a hot gravity filtration to remove the charcoal.

Q5: How do I remove unreacted 4-nitrobenzoic acid or aniline from my crude product?

A5: Unreacted starting materials are common impurities. 4-nitrobenzoic acid is acidic, and aniline is basic. These can be removed by an acid-base extraction before recrystallization. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acidic 4-nitrobenzoic acid. Then, wash with a dilute aqueous acid (e.g., 5% hydrochloric acid) to remove the basic aniline. Finally, wash with water and then brine, dry the organic layer, and evaporate the solvent to obtain the crude product ready for recrystallization.

Column Chromatography

Q6: When should I use column chromatography instead of recrystallization?

A6: Column chromatography is generally used when recrystallization fails to provide a pure product. This is often the case when the impurities have very similar solubility profiles to the desired compound. Thin Layer Chromatography (TLC) can be used to assess the purity of the recrystallized product and to determine if column chromatography is necessary.

Q7: What is a good solvent system (eluent) for the column chromatography of this compound?

A7: The choice of eluent for column chromatography depends on the polarity of the compounds to be separated. For this compound and its likely impurities, a good starting point for developing an eluent system for silica gel chromatography would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with different solvent ratios. A good separation is often achieved when the Rf value of the desired compound is between 0.2 and 0.4.[3]

Detailed Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization from an Ethanol-Water Mixed Solvent System

This protocol is based on the principle of using a mixed solvent system to achieve optimal solubility characteristics for recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Gravity Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization. Filter the hot solution to remove the charcoal and any other insoluble materials.

  • Inducing Crystallization: Heat the filtrate to boiling and add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point of 202-204°C.[1] Assess the purity by TLC.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography. The exact solvent system should be optimized using TLC.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane or petroleum ether

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude mixture with varying ratios of hexane/ethyl acetate. The ideal system will give a good separation of the this compound spot (target Rf ~0.3) from any impurities.

  • Column Packing: Prepare the column by first placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Then, pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

  • Purity Assessment: Confirm the purity of the final product by melting point determination and TLC.

Data Presentation

Table 1: Properties of Solvents for Recrystallization

SolventBoiling Point (°C)Properties
Ethanol78Good "hot" solvent for many organic compounds.
Water100Poor solvent for this compound at all temperatures.
Acetic Acid118Can be an effective recrystallization solvent for amides.
Ethyl Acetate77Moderate polarity, useful for chromatography.
Hexane69Non-polar, can be used as an "anti-solvent".

Logical Relationships in Purification Method Selection

The choice of purification method depends on the nature and quantity of impurities present. The following diagram illustrates the decision-making process.

Purification_Decision cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_action Action Crude_Product Crude this compound TLC_Analysis Perform TLC Analysis Crude_Product->TLC_Analysis Acid_Base_Check Consider presence of acidic/basic impurities Crude_Product->Acid_Base_Check Single_Spot Single spot on TLC? TLC_Analysis->Single_Spot Acid_Base_Impurity Acidic/Basic impurities present? Acid_Base_Check->Acid_Base_Impurity Recrystallize Proceed with Recrystallization Single_Spot->Recrystallize Yes Column_Chromatography Perform Column Chromatography Single_Spot->Column_Chromatography No (multiple spots) Acid_Base_Impurity->Recrystallize No Acid_Base_Wash Perform Acid-Base Wash Acid_Base_Impurity->Acid_Base_Wash Yes Recrystallization_Success Recrystallization successful? Recrystallization_Success->Column_Chromatography No Pure_Product Pure Product Obtained Recrystallization_Success->Pure_Product Yes Recrystallize->Recrystallization_Success Acid_Base_Wash->Recrystallize Column_Chromatography->Pure_Product

Caption: Decision tree for selecting the appropriate purification method for this compound.

References

  • LookChem. (n.d.). Cas 3393-96-2, 4'-NITROBENZANILIDE. Retrieved February 4, 2026, from [Link]

  • Google Patents. (1985). Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 4, 2026, from [Link]

Sources

Common side reactions in the synthesis of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reactivity & Impurity Profiles in 4-Nitrobenzanilide Synthesis Ticket Type: Advanced Technical Guide Applicable Protocols: Acylation of 4-Nitroaniline with Benzoyl Chloride Target Audience: Organic Chemists, Process Development Scientists

Part 1: The Core Reactivity Challenge

Executive Summary: The synthesis of this compound is deceptively simple in theory but kinetically challenging in practice. Unlike the reaction of aniline with benzoyl chloride (which is rapid and exothermic), the reaction with 4-nitroaniline is hindered by severe electronic deactivation.

The Mechanistic Bottleneck: The nitro group (


) at the para position is a strong electron-withdrawing group (EWG). It pulls electron density away from the amine nitrogen via resonance and induction, dramatically lowering its nucleophilicity.
  • Aniline pKa: ~4.6

  • 4-Nitroaniline pKa: ~1.0

Implication: The amine nitrogen is a "sluggish" nucleophile. If you utilize standard Schotten-Baumann conditions (aqueous NaOH), the rate of benzoyl chloride hydrolysis (reaction with water) often exceeds the rate of amidation (reaction with the amine). This leads to the two most common failure modes: low yields and high benzoic acid contamination .

Part 2: Troubleshooting & FAQs

Issue 1: "My product yield is consistently low (<50%), and the melting point is broad."

Diagnosis: Competitive Hydrolysis.[1] You likely used an aqueous base or "wet" solvents. Because 4-nitroaniline reacts slowly, water molecules out-compete the amine for the benzoyl chloride.

The Fix: Switch to Anhydrous Conditions .

  • Solvent: Dry Dichloromethane (DCM) or Toluene.

  • Base: Pyridine or Triethylamine (acts as both solvent/catalyst and acid scavenger).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) can be added (0.1 eq) to form a highly reactive N-acylpyridinium intermediate, accelerating the attack by the weak amine.

Issue 2: "The product is yellow/orange even after washing."

Diagnosis: Unreacted Starting Material. 4-Nitroaniline is bright yellow/orange. This compound should be pale yellow or off-white. If the product is deeply colored, the reaction did not reach completion.

The Fix: The "Self-Validating" Acid Wash. Because the product is an amide (neutral) and the impurity is an amine (basic), you can chemically separate them.

  • Suspend the crude solid in 2M HCl .

  • Stir for 20 minutes. The unreacted 4-nitroaniline will convert to its water-soluble hydrochloride salt.

  • Filter.[2][3] The solid remaining on the filter is your product; the yellow impurity washes away in the filtrate.

Issue 3: "I see a white solid precipitating immediately upon adding benzoyl chloride."

Diagnosis: Pyridine Hydrochloride Salt (Normal) or Benzoic Acid (Bad).[4]

  • Scenario A (Anhydrous): If using pyridine, a white precipitate is Pyridine·HCl. This is good; it drives the equilibrium forward. It will wash away with water during workup.[3]

  • Scenario B (Aqueous): If using NaOH/Water, a white precipitate is likely Benzoic Acid from hydrolysis.

Part 3: Visualizing the Kinetic Competition

The following diagram illustrates the kinetic competition that dictates the success of this synthesis.

ReactionPathways cluster_conditions Critical Control Point Start Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate  Acylation   Amine 4-Nitroaniline (Weak Nucleophile) Amine->Intermediate  Slow Attack   Water Water (Competitor) SideProduct Benzoic Acid (Impurity) Water->SideProduct  Fast Hydrolysis   (If Wet) Product This compound (Target) Intermediate->Product  -HCl  

Caption: Kinetic competition between the desired amidation (slow due to deactivated amine) and hydrolysis (fast if water is present).

Part 4: Recommended Experimental Protocol

Method: Anhydrous Acylation (Pyridine Method) Rationale: This method eliminates water to prevent hydrolysis and uses pyridine to act as both a solvent and an acid scavenger, driving the reaction of the weak nucleophile.

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Flush with nitrogen or argon (optional but recommended).

  • Dissolution:

    • Add 4-Nitroaniline (10 mmol, 1.38 g).

    • Add Dry Pyridine (10 mL). Note: Pyridine smells foul; work in a fume hood.

    • Stir until fully dissolved. If necessary, warm slightly.[2]

  • Addition:

    • Cool the mixture to 0°C in an ice bath (exothermic control).

    • Add Benzoyl Chloride (11 mmol, 1.28 mL) dropwise over 10 minutes.

    • Observation: A white precipitate (Pyridine·HCl) will form.[4][5]

  • Reaction:

    • Remove the ice bath and reflux (heat to ~100°C) for 1 hour.

    • Why Reflux? The deactivated amine requires thermal energy to overcome the activation barrier.

  • Isolation (The "Double Wash" Purification):

    • Pour the reaction mixture into Ice-Cold Water (100 mL) with vigorous stirring. The product will precipitate.[2][3]

    • Filtration 1: Collect the crude solid.[3]

    • Acid Wash: Wash the solid on the funnel with 2M HCl (removes unreacted amine).

    • Base Wash: Wash the solid with saturated NaHCO₃ (removes benzoic acid).

    • Water Wash: Wash with distilled water until neutral pH.

  • Recrystallization:

    • Recrystallize from Ethanol/Water (95:5) .

    • Dissolve in boiling ethanol, then add water dropwise until turbidity persists. Cool slowly.

Data Table: Reactant Properties
ComponentMW ( g/mol )Density (g/mL)Melting Point (°C)Role
4-Nitroaniline 138.12Solid146-149Limiting Reagent
Benzoyl Chloride 140.571.21-1Electrophile
Pyridine 79.100.978-42Solvent/Base
This compound 242.23Solid199-201Target Product

Part 5: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (Standard reference for acylation protocols and Schotten-Baumann conditions).

  • National Center for Biotechnology Information. (2024).[4] PubChem Compound Summary for CID 7419, 4-Nitroaniline. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for nucleophilic acyl substitution mechanisms and electronic effects of nitro groups).[6]

  • Hudson, R. F., & Moss, G. E. (1962). "The Hydrolysis of Benzoyl Chloride." Journal of the Chemical Society, 5157-5166. (Kinetic data on the competition between hydrolysis and aminolysis).

Sources

Technical Support Center: Purification of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the purification of 4-nitrobenzanilide. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Introduction to this compound and its Purification Challenges

This compound is a key intermediate in the synthesis of various more complex molecules, including dyes and pharmaceuticals.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The primary method for its synthesis involves the acylation of aniline with 4-nitrobenzoyl chloride or 4-nitrobenzoic acid.[3] Impurities in the final product often stem from unreacted starting materials or byproducts formed during the synthesis. This guide will focus on the two most effective purification techniques for this compound: recrystallization and column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization

Q1: My crude this compound appears discolored (e.g., yellow or brown). What are the likely impurities and how can I remove them?

Discoloration in crude this compound is a common observation and typically indicates the presence of unreacted starting materials or byproducts. The most probable impurities are:

  • Unreacted p-nitroaniline: Can impart a yellow to orange color.

  • Unreacted 4-nitrobenzoic acid: This can arise from the hydrolysis of 4-nitrobenzoyl chloride, a common starting material.[4]

  • Residual aniline: If the synthesis was carried out with an excess of aniline.[3]

  • Byproducts from side reactions: Depending on the reaction conditions, other colored impurities may form.

Recrystallization is the most effective method to remove these impurities. The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[5]

Q2: How do I choose the best solvent for the recrystallization of this compound?

The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Conversely, it should either dissolve the impurities well at all temperatures or not at all.

Based on the properties of similar compounds like benzanilide and nitroacetanilide, ethanol is an excellent starting point for recrystallization.[6][7]

Here is a table to guide your solvent selection:

SolventRationale for Use with this compoundBoiling Point (°C)
Ethanol Often a good choice for aromatic nitro compounds and anilides, showing a significant difference in solubility at high and low temperatures.78
Isopropanol Similar properties to ethanol, can be a good alternative.82
Acetone A stronger solvent, may be useful if solubility in alcohols is low, but care must be taken to avoid dissolving the product at room temperature.56
Toluene A non-polar solvent, less likely to be effective on its own but could be used in a mixed solvent system.111
Water This compound has very low solubility in water, making it a good anti-solvent in a mixed-solvent recrystallization.100

Pro-Tip: To test a solvent, place a small amount of your crude product in a test tube, add a few drops of the solvent, and heat it. If it dissolves completely when hot and precipitates upon cooling, it's a good candidate.

Q3: I'm getting a low yield after recrystallization. What are the possible causes and how can I improve it?

Low recovery is a frequent issue in recrystallization. Here are the common culprits and their solutions:

  • Using too much solvent: This is the most common reason for low yield. The excess solvent keeps a significant portion of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step (if performed), the product can crystallize out along with the impurities.

    • Solution: Keep the filtration apparatus (funnel and receiving flask) hot. You can do this by placing them in a beaker of hot solvent on a hot plate before filtration.

  • Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Q4: My product "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the sample is highly impure.

  • Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent. Allow it to cool slowly.

  • Solution 2: Use a lower-boiling point solvent. If oiling out persists, your solvent's boiling point may be too high. Choose a solvent with a lower boiling point.

  • Solution 3: Use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. For this compound, an ethanol/water mixture could be effective.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol provides a step-by-step guide for the purification of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Heat the mixture on a hot plate, adding more ethanol in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or for faster drying, place them in a desiccator under vacuum.

Diagram of the Recrystallization Workflow:

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot ethanol A->B C Hot Filtration (if necessary) B->C Removes insoluble impurities D Slow Cooling & Crystallization B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Wash with ice-cold ethanol E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Workflow for the recrystallization of this compound.

Chromatography

Q5: When should I use column chromatography instead of recrystallization?

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase.[8] It is particularly useful when:

  • Recrystallization fails to remove certain impurities.

  • The impurities have similar solubility profiles to this compound.

  • You need to separate a mixture of isomers (e.g., if ortho- or meta-nitrobenzanilide were present as byproducts).

Q6: How do I perform Thin Layer Chromatography (TLC) to monitor the purity of my this compound?

TLC is an essential tool for assessing the purity of your compound and for determining the optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Capillary spotters

  • UV lamp

  • Solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Prepare the plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[9]

  • Spot the plate: Dissolve a small amount of your crude and purified this compound in a suitable solvent (like acetone or dichloromethane). Using a capillary spotter, apply a small spot of each solution onto the baseline. Also, spot the starting materials (aniline and 4-nitrobenzoic acid) if available.

  • Develop the plate: Place a small amount of the eluent (mobile phase) in the developing chamber. A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. This compound and other aromatic compounds should be UV active.

Interpreting the TLC:

  • A pure compound should appear as a single spot.

  • The presence of multiple spots in the lane of your crude product indicates impurities.

  • By comparing the Rf values (retention factor) of the spots in your crude product to the standards (starting materials), you can identify some of the impurities.

Diagram of TLC Analysis:

TLC_Analysis cluster_0 TLC Plate Spot_SM Impurity_Spot Impurity Spot_SM->Impurity_Spot Rf ~0.8 Spot_Crude Product_Spot_Crude Product Spot_Crude->Product_Spot_Crude Rf ~0.4 Spot_Pure Product_Spot_Pure Product Spot_Pure->Product_Spot_Pure Rf ~0.4 Baseline ------------------------------------------------- Solvent_Front -------------------------------------------------

Caption: Example of a TLC plate for purity analysis.

Q7: What are the recommended conditions for column chromatography of this compound?

Stationary Phase: Silica gel is the most common and effective stationary phase for the purification of moderately polar compounds like this compound.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio can be determined by TLC. Aim for an eluent system that gives your product an Rf value of approximately 0.3-0.4.

General Procedure:

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column.

  • Load the sample: Dissolve the crude this compound in a minimum amount of the eluent (or a slightly more polar solvent if it's not very soluble) and carefully add it to the top of the silica gel bed.

  • Elute: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor: Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

  • ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved February 4, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4'-Nitrobenzanilide on Newcrom R1 HPLC column. Retrieved February 4, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2015). RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved February 4, 2026, from [Link]

  • Reddit. (2018). Recrystallizing nitroacetanilide. Retrieved February 4, 2026, from [Link]

  • LookChem. (n.d.). Cas 3393-96-2,4'-NITROBENZANILIDE. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4'-Nitrobenzanilide. Retrieved February 4, 2026, from [Link]

  • James Madison University. (n.d.). recrystallization-2.doc.pdf. Retrieved February 4, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2013). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Chemsrc. (2025). 4'-nitrobenzanilide. Retrieved February 4, 2026, from [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved February 4, 2026, from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved February 4, 2026, from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2019). CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
  • ACS Publications. (1985). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2018). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved February 4, 2026, from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved February 4, 2026, from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved February 4, 2026, from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 4, 2026, from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2019). Reaction of 4-nitrobenzaldehyde with secondary amines a. Retrieved February 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). 4'-Nitrobenzanilide. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 4'-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 4'-Nitrobenzanilide (N-(4-nitrophenyl)benzamide).

Note on Nomenclature: This guide focuses on N-(4-nitrophenyl)benzamide (CAS: 3393-96-2), often referred to as 4'-nitrobenzanilide.[1][2][3][4] If your compound has the nitro group on the benzoyl ring (N-phenyl-4-nitrobenzamide), the hydrolysis kinetics described below will differ, though solubility profiles remain similar.

Introduction: The "Brick Dust" Challenge

4'-Nitrobenzanilide is a classic "brick dust" molecule—characterized by a high melting point (~200–204°C) and poor aqueous solubility.[2][3][4] Its stability is governed by the electron-withdrawing nature of the p-nitro group, which significantly alters the amide bond character compared to unsubstituted benzanilide.[2][3][4]

This guide moves beyond standard datasheets to address the causality of degradation and provides self-validating protocols for your experiments.

Module 1: Hydrolytic Stability & pH Sensitivity[2][3][4]

The Core Issue: Users often assume amide bonds are universally stable.[2][3][4] However, in 4'-nitrobenzanilide, the nitro group on the aniline ring pulls electron density away from the amide nitrogen.[4] This makes the N-C bond weaker and the leaving group (4-nitroaniline) more stable, drastically accelerating alkaline hydrolysis .[2][4]

FAQ: Hydrolysis Troubleshooting

Q: Why does my solution turn yellow in basic buffers (pH > 8)? A: This is a visual indicator of degradation.[2][3][4]

  • Mechanism: Hydroxide ions attack the carbonyl carbon.[2][3][4] The leaving group is the 4-nitroaniline anion.[2][3][4]

  • Visual Cue: Intact 4'-nitrobenzanilide is typically white/off-white.[2][3][4] The hydrolysis product, 4-nitroaniline , is bright yellow/orange with a high extinction coefficient.[2][3][4]

  • Implication: If your clear/colorless buffer turns yellow, your compound has hydrolyzed.[2][3][4]

Q: Is it stable in acid? A: Generally, yes.[2][3][4] The protonation of the carbonyl oxygen is required for acid hydrolysis, but the reaction is significantly slower than base hydrolysis for this specific congener.[4] However, prolonged heating in strong acid (e.g., 1M HCl at 80°C) will eventually cleave the bond.[4]

Protocol: Rapid Forced Degradation Test (Base)

Use this protocol to validate your analytical method's specificity.

  • Preparation: Dissolve 1 mg of 4'-nitrobenzanilide in 100 µL DMSO.

  • Stress: Add 900 µL of 0.1 M NaOH.

  • Observation:

    • T=0 min: Solution should be clear/colorless.

    • T=60 min (RT): Solution will likely develop a yellow tint (formation of 4-nitroaniline).[2][3][4]

  • Validation: Inject onto HPLC. You should see the disappearance of the parent peak and the emergence of a new peak (4-nitroaniline) with a distinct UV spectrum (max ~380 nm).[2][4]

Diagram: Alkaline Hydrolysis Pathway

Hydrolysis Parent 4'-Nitrobenzanilide (Colorless) Transition Tetrahedral Intermediate Parent->Transition + OH- (Nucleophilic Attack) Products Hydrolysis Products: Benzoate + 4-Nitroaniline (Yellow) Transition->Products Collapse & Amine Departure (Accelerated by NO2 group)

Figure 1: Mechanism of base-catalyzed hydrolysis.[2][3][4] The electron-withdrawing nitro group stabilizes the leaving amine, accelerating the reaction.[4]

Module 2: Solubility & Precipitation Risks[2][3][4]

The Core Issue: The high melting point indicates strong intermolecular forces (likely H-bonding and pi-stacking).[2][3][4] While stable as a solid, the compound is prone to "crashing out" upon dilution into aqueous media, often mistaken for degradation.[3][4]

Solubility Data Table
SolventSolubility RatingApplication Note
DMSO High (> 50 mg/mL)Recommended for stock solutions.[2][3][4]
DMF High (> 50 mg/mL)Alternative stock solvent.[2][3][4]
Acetone ModerateGood for transfers; evaporates specific volumes easily.[2][3][4]
Methanol/Ethanol Low to ModerateHeating required for high concentrations.[2][3][4] Risk of precipitation on cooling.[2][3][4]
Water/PBS Negligible (< 10 µg/mL)Do not dilute directly >1% v/v DMSO stock without checking for precipitation.[2][3][4]
Troubleshooting: "The Invisible Precipitate"

Symptom: In biological assays, potency drops unexpectedly, but HPLC shows the compound is intact. Cause: Micro-precipitation.[2][3][4] The compound forms invisible colloids in the aqueous assay buffer.[2][3][4] Solution:

  • Visual Check: Hold the tube against a dark background and shine a bright light (Tyndall effect).

  • Protocol Adjustment: Limit final DMSO concentration to 0.5–1.0%. If higher concentrations are needed, use a solubility enhancer like cyclodextrin (HP-β-CD) or a surfactant (Tween-80).[2][3][4]

Module 3: Analytical Method & Impurity Identification

The Core Issue: Separating the parent compound from its primary synthesis precursors and degradation products (4-nitroaniline and benzoic acid) is critical.[2][4]

HPLC Method Parameters (Reverse Phase)

This method separates the parent from the highly polar benzoic acid and the moderately polar 4-nitroaniline.[2][4]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for benzoic acid).[2][3][4]

    • 2–10 min: 5% → 95% B (Linear gradient).[2][3][4]

    • 10–12 min: 95% B (Wash).[2][3][4]

  • Detection:

    • 254 nm: Universal detection.[2][3][4]

    • 380 nm: Specific for 4-nitroaniline (degradant).[2][3][4][5]

Diagram: Chromatographic Separation Logic

HPLC cluster_0 Elution Order (Reverse Phase C18) Benzoic 1. Benzoic Acid (High Polarity) RT: ~2-3 min Nitroaniline 2. 4-Nitroaniline (Medium Polarity) RT: ~5-6 min Parent 3. 4'-Nitrobenzanilide (Low Polarity) RT: ~8-9 min

Figure 2: Expected elution order.[2][3][4] Note that 4-nitroaniline elutes earlier than the parent due to the free amine group increasing polarity.[2][4]

Module 4: Photostability & Storage

Q: Is the compound light sensitive? A: Yes, moderately.[3][4] Nitroaromatics can undergo photoreduction or rearrangement (e.g., to nitroso species) under intense UV light.[2][3]

  • Storage: Amber vials are mandatory for long-term storage of solutions.[2][3][4]

  • Solid State: Stable at room temperature if protected from light.[2][3][4]

Q: Can I autoclave solutions? A: No. The combination of high temperature (121°C) and water (steam) will induce hydrolysis, especially if the pH of the water is not strictly neutral.[3][4] Sterilize by filtration (0.22 µm PTFE filter).

References

  • PubChem. (n.d.).[2][3][4] 4'-Nitrobenzanilide Compound Summary (CID 76930). National Library of Medicine.[2][3][4] Retrieved February 4, 2026, from [Link][4]

  • NIST Chemistry WebBook. (2023).[2][3][4] 4'-Nitrobenzanilide Spectral Data. National Institute of Standards and Technology.[2][3][4][6] Retrieved February 4, 2026, from [Link][4]

  • ResearchGate. (2021). Solubility and Thermodynamic Analysis of Nitro-compounds. Retrieved February 4, 2026, from [Link](Note: Cited for comparative solubility methodologies in nitro-aromatics).[4]

Sources

Overcoming challenges in the scale-up of 4-Nitrobenzanilide production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Core Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering yield losses or purity issues during the scale-up of 4-Nitrobenzanilide .

The Fundamental Problem: The synthesis of this compound via the acylation of 4-nitroaniline with benzoyl chloride is deceptively simple. On paper, it is a standard amide coupling. In practice, the nitro group at the para position is a strong electron-withdrawing group (EWG), which significantly deactivates the amine, making 4-nitroaniline a weak nucleophile .

On a milligram scale, you can force this reaction with excess reagents. On a kilogram scale, this poor nucleophilicity leads to:

  • Incomplete conversion (residual yellow starting material).

  • Long reaction times (increasing reactor occupancy costs).

  • Hydrolysis competition (benzoyl chloride reacting with moisture instead of the amine).

This guide addresses these specific scale-up bottlenecks.

Reaction Kinetics & Process Optimization

Q: Why is my reaction stalling at 70-80% conversion?

A: The reaction rate is likely too slow relative to the decomposition of your acid chloride, or the HCl byproduct is protonating your amine.

The Fix:

  • Switch to an Anhydrous "Organic Base" System: Avoid aqueous Schotten-Baumann conditions (NaOH/Water) for this specific substrate. The weak nucleophile cannot compete effectively with water for the benzoyl chloride.

    • Recommended Solvent: Toluene (allows for higher temperatures) or THF (better solubility).

    • Base Scavenger: Use Pyridine (catalytic) + Triethylamine (stoichiometric). Pyridine acts as an acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that is more electrophilic than the acid chloride itself.

  • Temperature Management: Unlike aniline (which reacts exothermically at 0°C), 4-nitroaniline often requires heating to 60-80°C to drive the reaction to completion.

Q: How do I handle the exotherm on a 1kg scale?

A: While the reaction is slower, the addition of benzoyl chloride still generates significant heat.

  • Dosing Strategy: Do not dump reagents. Dilute Benzoyl Chloride (1:1 in Toluene) and add via a dropping funnel or dosing pump over 1–2 hours.

  • Monitoring: Maintain internal temperature

    
    . A spike indicates accumulation of unreacted reagent followed by a runaway reaction.[1]
    

Engineering & Mixing (The "Slurry" Problem)

Q: The reaction mixture turned into a solid brick. How do I stir this?

A: this compound has a high melting point (~200°C) and is poorly soluble in non-polar solvents like Toluene. It will precipitate during the reaction.[1]

The Fix:

  • Solvent Volume: Increase solvent ratio to 10-12 volumes (10L per 1kg product).

  • Impeller Selection: Magnetic stir bars will fail. Use an overhead stirrer with a retreat curve or anchor impeller to handle high-viscosity slurries.

  • Hot Filtration (Optional): If the slurry is unmanageable, consider switching to a solvent with higher solubility for the product (e.g., refluxing Chlorobenzene), though this introduces higher toxicity handling.

Purification & Isolation Protocols

Q: My product is yellow. Isn't it supposed to be white/cream?

A: Pure this compound is a cream/white solid. A distinct yellow/orange hue indicates unreacted 4-nitroaniline .

The Fix: The "Sandwich" Wash Protocol Since the product is an amide (neutral), we can wash away impurities using pH manipulation.

ImpurityChemical NatureRemoval Strategy
4-Nitroaniline Weak BaseAcid Wash: Wash filter cake with 1M HCl. The amine forms a soluble hydrochloride salt.
Benzoic Acid Weak AcidBase Wash: Wash filter cake with Sat. NaHCO₃. Forms soluble sodium benzoate.
Benzoyl Chloride ElectrophileQuench: Reacts with the NaHCO₃ wash (hydrolysis).
Q: Visualizing the Workflow

The following diagram illustrates the optimized Critical Process Parameters (CPPs) for the scale-up workflow.

G Start Raw Materials (4-Nitroaniline + Toluene) BaseAdd Base Addition (Et3N + Cat. Pyridine) Start->BaseAdd Reaction Reaction Phase Add Benzoyl Chloride (60-80°C) Monitor HPLC > 98% BaseAdd->Reaction Activation Precipitation Precipitation Product crashes out (Slurry) Reaction->Precipitation Exotherm Control Filtration Filtration (Buchner/Centrifuge) Precipitation->Filtration WashAcid Acid Wash (1M HCl) Removes 4-Nitroaniline Filtration->WashAcid Crude Cake WashBase Base Wash (NaHCO3) Removes Benzoic Acid WashAcid->WashBase Final Final Product Dry at 80°C WashBase->Final Pure Cake

Caption: Figure 1. Optimized process flow for this compound synthesis, highlighting critical wash steps for impurity removal.

Master Protocol: 100g Scale-Up Example

Objective: Synthesis of this compound (Target: >98% Purity).

Reagents:

  • 4-Nitroaniline: 13.8 g (0.10 mol)

  • Benzoyl Chloride: 14.5 g (0.103 mol) [1.03 eq]

  • Triethylamine (TEA): 11.1 g (0.11 mol)

  • Toluene: 150 mL

  • DMAP (4-Dimethylaminopyridine): 0.1 g (Catalyst)

Step-by-Step:

  • Setup: Equip a 500mL 3-neck flask with an overhead stirrer, reflux condenser, and dropping funnel. Flush with Nitrogen.[1][2]

  • Charge: Add 4-Nitroaniline , Toluene , TEA , and DMAP . Stir to form a suspension.

  • Heat: Warm the mixture to 60°C . The nitroaniline may partially dissolve.[3]

  • Addition: Add Benzoyl Chloride dropwise over 45 minutes. Note: Expect a mild exotherm. Do not exceed 85°C.

  • Cook: Stir at 80°C for 3 hours.

    • IPC (In-Process Control): Check TLC (EtOAc/Hexane 1:1). If starting amine persists, add 0.05 eq Benzoyl Chloride.

  • Cool: Cool to 20°C. The product will form a thick white/pale yellow precipitate.

  • Quench: Add 50mL water to destroy excess acid chloride. Stir 15 mins.

  • Filtration & Wash:

    • Filter the solid.[1][3][4][5][6]

    • Wash 1: 50mL Toluene (displaces mother liquor).

    • Wash 2: 100mL 1M HCl (removes yellow amine).

    • Wash 3: 100mL Sat. NaHCO₃ (removes benzoic acid).

    • Wash 4: 100mL Water (removes salts).

  • Drying: Dry in a vacuum oven at 80°C for 6 hours.

Troubleshooting Decision Tree

Use this logic flow to diagnose product quality issues immediately after filtration.

Tree Problem Product Quality Check Color Issue: Yellow Color Problem->Color Melting Issue: Low Melting Point (< 198°C) Problem->Melting Yield Issue: Low Yield (< 80%) Problem->Yield Action1 Cause: Residual Amine Action: Reslurry in hot 1M HCl Color->Action1 Action2 Cause: Benzoic Acid Action: Wash with warm NaHCO3 Melting->Action2 Action3 Cause: Hydrolysis Action: Dry solvents & Check N2 line Yield->Action3

Caption: Figure 2. Diagnostic logic for common quality deviations in amide synthesis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76930, 4'-Nitrobenzanilide. Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[7] Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Amidation protocols).

  • Spiegler, L. (1978). Preparation of nitrobenzanilides.[8] U.S. Patent No. 4,109,093. Washington, DC: U.S. Patent and Trademark Office. (Describes industrial handling of nitro-substituted benzanilides). Retrieved from

Sources

Best practices for handling and storing 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Handling Guide

Compound Profile & Disambiguation

CRITICAL NOTE: Before proceeding, verify your specific isomer. In chemical nomenclature, "4-Nitrobenzanilide" can refer to two distinct isomers depending on whether the nitro group is on the benzoyl (acid) ring or the aniline (amine) ring.

This guide focuses on the most common research derivative: 4'-Nitrobenzanilide (Nitro group on the aniline ring).[1]

PropertySpecification
IUPAC Name N-(4-nitrophenyl)benzamide
Common Name 4'-Nitrobenzanilide
CAS Number 3393-96-2
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Appearance White to light yellow/orange crystalline powder
Melting Point 199–204 °C
Solubility DMSO, DMF, hot Ethanol; Insoluble in Water

Storage & Stability Protocols

Q: What are the absolute critical storage conditions to prevent degradation?

A: this compound is relatively stable due to the resonance stabilization of the amide bond and the nitro group. However, it is susceptible to slow hydrolysis if exposed to moisture and extreme pH.

  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is not strictly necessary unless your lab fluctuates significantly in temperature, but it does not harm the compound.

  • Atmosphere: Keep the container tightly sealed. While not highly hygroscopic, long-term exposure to humidity can facilitate surface hydrolysis, liberating 4-nitroaniline (toxic) and benzoic acid.

  • Light: Store in amber vials or dark cabinets. Nitroaromatic compounds can undergo photochemical darkening over time, turning from pale yellow to deep orange/brown.

Q: My compound has turned from pale yellow to a greenish-orange. Is it still usable?

A: This indicates surface oxidation or photochemical degradation.

  • Check Purity: Run a quick TLC (Thin Layer Chromatography) or LC-MS.

  • The "Green" Tint: Often results from trace reduction of the nitro group to a nitroso intermediate or formation of azo-dimers on the crystal surface.

  • Action: If the bulk melting point is still sharp (within 2°C of 202°C), recrystallization from hot ethanol is usually sufficient to restore purity. If the melting point is depressed (<195°C), discard and repurchase.

Visualization: Storage Decision Logic

StorageLogic cluster_legend Storage Outcome Start Evaluate Storage Environment IsDry Is Humidity < 60%? Start->IsDry IsDark Is Container Amber/Dark? IsDry->IsDark Yes RiskHydrolysis RISK: Hydrolysis (Formation of 4-Nitroaniline) IsDry->RiskHydrolysis No (Moisture present) Sealed Is Cap Tightly Sealed? IsDark->Sealed Yes RiskPhoto RISK: Photochemical Darkening IsDark->RiskPhoto No (Light exposure) Safe OPTIMAL: Shelf Life > 2 Years Sealed->Safe Yes Sealed->RiskHydrolysis No (Air exchange)

Figure 1: Decision tree for assessing storage risks. Moisture is the primary enemy of amide integrity.

Handling & Safety (E-E-A-T)

Q: What specific PPE is required beyond standard lab gear?

A: Standard latex gloves are insufficient for nitroaromatics.

  • Glove Selection: Use Nitrile gloves (minimum thickness 0.11 mm). Nitro compounds can permeate latex and are readily absorbed through the skin, leading to potential methemoglobinemia (interference with blood oxygen transport).

  • Inhalation Control: Weigh this compound strictly inside a chemical fume hood. The powder is fine and electrostatic; inhalation of dust is a primary exposure route.

Q: How do I clean up a spill of the powder?

A: Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered (dust explosion risk).

  • Wet Method: Cover the spill with a paper towel dampened with acetone or ethanol . This prevents dust generation.[2][3]

  • Wipe: Wipe up the solid.

  • Wash: Clean the surface with a soapy water solution.[4]

  • Disposal: Place all waste in a container labeled for "Solid Organic Hazardous Waste" (specifically citing Nitro compounds).

Solubilization & Experimental Best Practices

Q: I need to use this in a cell-based assay. How do I dissolve it without precipitation?

A: this compound is hydrophobic. A common error is adding water too quickly to a stock solution.

Protocol: The "DMSO Push" Method

  • Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM). Vortex until completely clear.

  • Intermediate Step (Optional): If the final buffer is sensitive, you can use a 1:1 DMSO:Ethanol mix, but pure DMSO is preferred for stability.

  • Dilution: Add the stock solution to your aqueous media slowly while vortexing the media.

    • Critical Threshold: Keep the final DMSO concentration < 0.5% (or as tolerated by your cells).

    • Precipitation Check: If the solution turns cloudy immediately, you have exceeded the solubility limit (~10–50 µM in aqueous buffer depending on pH). You must lower the working concentration.

Q: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.[3]

  • Pros: Ethanol is easier to remove/evaporate.

  • Cons: this compound is significantly less soluble in ethanol than DMSO at room temperature. You may need to gently heat the ethanol to dissolve the compound. Upon cooling or adding to water, it will precipitate ("crash out") much faster than from a DMSO solution.

Visualization: Solubilization Workflow

Solubilization Solid Solid this compound Solvent Select Solvent Solid->Solvent DMSO DMSO (Recommended) High Solubility (>50mM) Solvent->DMSO Ethanol Ethanol Mod. Solubility (Requires Heat) Solvent->Ethanol Water Water/PBS (INSOLUBLE - Do Not Use) Solvent->Water Stock Stock Solution (Clear Yellow) DMSO->Stock Ethanol->Stock Dilution Slow Addition to Media (Vortexing) Stock->Dilution Check Visual Check: Precipitate? Dilution->Check Success Assay Ready Check->Success Clear Fail Filter/Re-do (Conc. too high) Check->Fail Cloudy

Figure 2: Workflow for preparing stable solutions. Avoid direct aqueous dissolution.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Solution is cloudy "Crashing out" (Precipitation) due to high water content or rapid dilution.Filter through a 0.22 µm PTFE filter (do not use nylon/cellulose if using DMSO). Reduce working concentration.
Melting Point < 195°C Hydrolysis has occurred; contamination with benzoic acid/4-nitroaniline.Recrystallize: Dissolve in minimum hot ethanol, cool slowly. Filter crystals.
Dark Orange Color Photochemical degradation or pH > 9 (formation of nitronate anion).Check pH of solution. If neutral, the compound has degraded. If basic, neutralize to restore structure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76930, 4'-Nitrobenzanilide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4'-nitrobenzanilide.[4][5] Retrieved from [Link]

Sources

Validation & Comparative

Comparing different synthetic routes for 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrobenzanilide (specifically N-(4-nitrophenyl)benzamide, CAS 3393-96-2) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and proteomic probes.[1][2][3][4][5][6] Its synthesis primarily revolves around the formation of an amide bond between an electron-deficient amine (4-nitroaniline) and an activated benzoate species.

This guide compares three distinct synthetic methodologies:

  • The Schotten-Baumann Reaction: The laboratory standard for high purity and yield.

  • Boric Acid-Catalyzed Condensation: A "green chemistry" alternative suitable for industrial scale-up.

  • Direct Nitration of Benzanilide: A route utilizing bulk commodity chemicals, often limited by regioselectivity.

Recommendation: For research-grade purity and reliability, Route 1 is superior. For process chemistry and environmental sustainability (Green Chemistry), Route 2 is the optimal choice.

Chemical Identity & Retrosynthetic Analysis[2][4]

Before evaluating synthesis, one must distinguish between the two isomers often confused in literature. This guide focuses on Isomer A , the predominant target for dye and drug chemistry.

  • Target (Isomer A): N-(4-nitrophenyl)benzamide (CAS: 3393-96-2)[2][4]

    • Structure: Benzoic acid + 4-Nitroaniline.[7]

  • Isomer B: 4-nitro-N-phenylbenzamide (CAS: 1634-17-9)

    • Structure: 4-Nitrobenzoic acid + Aniline.[7]

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the bond disconnection for the target molecule.

Retrosynthesis Target This compound (Target) Bond Amide Bond Disconnection Target->Bond SM1 Benzoyl Source (Electrophile) Bond->SM1 Route 1, 2 SM2 4-Nitroaniline (Nucleophile) Bond->SM2 Route 1, 2

Caption: Retrosynthetic breakdown showing the convergence of the nucleophilic aniline and electrophilic benzoyl source.

Route 1: The Schotten-Baumann Reaction (Acyl Chloride Method)

This is the classical laboratory method. It utilizes a biphasic system (typically water/organic) and a base to scavenge the HCl byproduct.[8]

Mechanism & Causality

The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Activation: Benzoyl chloride is highly electrophilic due to the inductive withdrawal of chlorine.

  • Attack: The lone pair on the 4-nitroaniline nitrogen attacks the carbonyl carbon. Note: The nitro group is electron-withdrawing, making this aniline a poor nucleophile. Vigorous stirring and an excess of base are critical to drive kinetics.

  • Elimination: The tetrahedral intermediate collapses, expelling chloride.

  • Deprotonation: The base (NaOH or Pyridine) neutralizes the proton, preventing the amine from forming an unreactive hydrochloride salt.

Experimental Protocol
  • Scale: 10 mmol

  • Reagents: 4-Nitroaniline (1.38 g), Benzoyl Chloride (1.40 g), 10% NaOH (aq), Dichloromethane (DCM).

  • Preparation: Dissolve 4-nitroaniline (10 mmol) in DCM (20 mL).

  • Base Addition: Add 10% NaOH solution (15 mL) to the flask. The system is now biphasic.

  • Reaction: Add benzoyl chloride (11 mmol) dropwise over 10 minutes while stirring vigorously at 0°C.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Separate the organic layer.[9][10] Wash with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃ (to remove benzoic acid).

  • Isolation: Dry over MgSO₄, filter, and evaporate. Recrystallize from ethanol.

Self-Validation:

  • If the product remains yellow/orange: Unreacted 4-nitroaniline is present (wash thoroughly with HCl).

  • If melting point is <198°C: Benzoic acid contamination (wash with NaHCO₃).

Route 2: Green Direct Amidation (Boric Acid Catalysis)

This route avoids corrosive acid chlorides, using boric acid as a catalyst to activate benzoic acid directly. It is an atom-economical "Green Chemistry" approach where water is the only byproduct.

Mechanism

Boric acid forms a mixed anhydride species (acyloxyborate) with benzoic acid. This intermediate is more electrophilic than the free acid but less sensitive to moisture than acid chlorides. It facilitates the attack of the weak nucleophile (4-nitroaniline).

Experimental Protocol
  • Scale: 10 mmol

  • Reagents: 4-Nitroaniline (1.38 g), Benzoic Acid (1.22 g), Boric Acid (10 mol%), Toluene or Xylene.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (to remove water).

  • Charging: Add 4-nitroaniline, benzoic acid, boric acid (0.06 g), and Toluene (30 mL).

  • Reflux: Heat to reflux (110°C). Water will collect in the trap.

  • Completion: Monitor via TLC. Reaction typically requires 12–24 hours.

  • Workup: Cool to 60°C. The product often precipitates.

  • Purification: Filter the solid. Wash with hot water (to remove boric acid) and saturated NaHCO₃.

GreenSynthesis Start Start: Benzoic Acid + 4-Nitroaniline Cat Add Catalyst: Boric Acid (10 mol%) Start->Cat Reflux Reflux in Toluene (Dean-Stark Trap) Cat->Reflux WaterRemoval Continuous Water Removal (Drives Equilibrium) Reflux->WaterRemoval Byproduct Precip Cool & Filter (Product Precipitates) Reflux->Precip 12-24 hrs Wash Wash: Hot Water (removes catalyst) NaHCO3 (removes acid) Precip->Wash

Caption: Workflow for the atom-economical boric acid catalyzed synthesis.

Route 3: Direct Nitration of Benzanilide

This route involves synthesizing benzanilide first (cheap aniline + benzoic acid) and then nitrating it.

The Regioselectivity Challenge

The amide group (-NH-CO-Ph) activates the aniline ring (ortho/para directing) and deactivates the benzoyl ring.

  • Major Product: p-nitro isomer (Target).

  • Minor Product: o-nitro isomer (Sterically hindered but possible).

  • Risk: Hydrolysis of the amide bond under strong acidic conditions (HNO₃/H₂SO₄).

Protocol Summary
  • Dissolve benzanilide in conc. H₂SO₄ at 0°C.

  • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

  • Pour onto crushed ice. Filter the yellow precipitate.

  • Crucial Step: Recrystallization from Ethanol/Acetone is required to separate the para-isomer (less soluble) from the ortho-isomer.

Comparative Analysis

The following table contrasts the three routes based on experimental data and process metrics.

MetricRoute 1: Schotten-BaumannRoute 2: Boric Acid (Green)Route 3: Nitration
Yield 90–95% 85–92%75–85%
Purity (Crude) High (>95%)High (>95%)Moderate (Isomer mix)
Atom Economy Low (HCl waste)High (H₂O waste) Moderate
Reaction Time Short (1–2 hrs)Long (12–24 hrs)Short (1–2 hrs)
Safety Profile Corrosive (Acid Chlorides)Safe (Non-corrosive) Hazardous (Strong Acids)
Cost ModerateLow Low
Selection Guide
  • Choose Route 1 if: You need <10g of high-purity material quickly for biological testing.

  • Choose Route 2 if: You are scaling up (>100g) and need to minimize toxic waste streams (Green Chemistry compliance).

  • Choose Route 3 if: You have access to bulk benzanilide and efficient separation equipment.

References

  • Tang, P. Boric Acid Catalyzed Amide Formation.Organic Syntheses, Coll.[11] Vol. 10, p. 163. [Link]

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
  • Perumal, P. T., et al. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds.Ultrasonics Sonochemistry, 2008. [Link]

Sources

Comparative study of catalysts for the reduction of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminobenzanilide is a critical intermediate in the synthesis of high-performance polymers (aramids), azo dyes, and pharmaceuticals. Its synthesis primarily relies on the chemoselective reduction of 4-nitrobenzanilide . The core challenge lies in reducing the nitro (


) moiety to an amine (

) while preserving the amide (

) linkage, which is susceptible to hydrolysis under harsh acidic/basic conditions or hydrogenolysis under extreme catalytic conditions.

This guide evaluates three distinct catalytic methodologies:

  • Heterogeneous Catalytic Hydrogenation (Pd/C) : The laboratory "Gold Standard" for yield and cleanliness.

  • Raney Nickel Hydrogenation : The industrial "Workhorse" balancing cost and activity.

  • Chemical Reduction (Fe/HCl) : The "Classical" approach for non-specialized facilities.

Mechanistic Foundation

Understanding the reduction pathway is vital for controlling selectivity. The reduction of the nitro group follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates.

Figure 1: Mechanistic Pathway of Nitro Reduction

The following diagram illustrates the stepwise reduction and potential side reactions (e.g., azo coupling) that must be avoided.

HaberMechanism Nitro This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2H, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation Amine 4-Aminobenzanilide (R-NH2) Hydroxyl->Amine + 2H, -H2O Hydroxyl->Azoxy Azo Azo Byproduct Azoxy->Azo Reduction

Caption: Stepwise reduction of the nitro group. The direct pathway (colored) leads to the amine. Condensation side-reactions (dotted) occur if the intermediate concentration builds up, typically under alkaline conditions or insufficient catalyst activity.

Comparative Analysis of Catalysts

Palladium on Carbon (Pd/C)

Profile: High activity, mild conditions, high selectivity.[1]

  • Mechanism: Pd adsorbs

    
     dissociatively. The nitro group is adsorbed on the metal surface and reduced via hydrogen spillover.
    
  • Pros:

    • Operates at Room Temperature (RT) to 50°C.

    • Low pressure (1–3 atm) requirement.

    • Clean workup (simple filtration).

  • Cons:

    • High cost of Palladium.

    • Risk of dehalogenation if the substrate contains Cl/Br substituents (not applicable to pure this compound, but relevant for derivatives).

Raney Nickel

Profile: Cost-effective, high durability, requires specialized handling.

  • Mechanism: Porous nickel structure containing adsorbed hydrogen.

  • Pros:

    • Significantly cheaper than noble metals.

    • Effective for large-scale batches.

  • Cons:

    • Pyrophoric: Ignites in air when dry; requires strict safety protocols.

    • Requires higher pressure (5–50 atm) and temperature (80–120°C) compared to Pd.

    • Basic nature of the catalyst can sometimes promote hydrolysis of the amide bond if water is present at high temperatures.

Iron / Hydrochloric Acid (Béchamp Reduction)

Profile: Robust, low-tech, high waste.

  • Mechanism: Electron transfer from metal surface (Fe) to nitro group in acidic media.

  • Pros:

    • Extremely cheap reagents.

    • No need for hydrogen gas or pressure vessels.

    • Highly selective for

      
       over other reducible groups (e.g., C=C).
      
  • Cons:

    • Waste: Generates massive amounts of iron oxide sludge (environmental hazard).

    • Amide Stability: The acidic reflux conditions pose a risk of hydrolyzing the amide linkage (

      
      ).
      
Summary Data Table
Feature10% Pd/C (

)
Raney Nickel (

)
Fe / HCl (Chemical)
Yield > 95%85 - 92%75 - 85%
Reaction Temp 25 - 50°C80 - 120°C80 - 100°C (Reflux)
Pressure 1 - 3 atm5 - 50 atmAtmospheric
Reaction Time 2 - 6 hours4 - 10 hours4 - 8 hours
Atom Economy High (Water is byproduct)HighLow (Fe salts waste)
Selectivity Excellent (Neutral pH)Good (Risk of hydrolysis)Moderate (Risk of hydrolysis)
Scalability Medium (Cost limited)HighLow (Waste limited)

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using Pd/C (Recommended)

Best for: Lab scale, high purity requirements, drug development.

Reagents:

  • This compound (1.0 eq)

  • 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (ensure substrate solubility; warm if necessary)

  • Hydrogen gas (balloon or low-pressure shaker)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask or hydrogenation bottle, dissolve this compound (e.g., 2.42 g, 10 mmol) in Methanol (50 mL). Note: If solubility is poor, use a mixture of DMF/MeOH, but removal of DMF later is tedious.

  • Catalyst Addition: Carefully add 10% Pd/C (240 mg) under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

  • Purging: Seal the vessel. Evacuate air and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature under 1 atm

    
     (balloon). Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is typically complete in 3-6 hours.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep the filter cake wet with water; dry Pd/C is pyrophoric.

    • Wash the pad with fresh methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-aminobenzanilide as a solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Iron-Mediated Reduction (Alternative)

Best for: Labs lacking hydrogenation equipment.

Reagents:

  • This compound (1.0 eq)

  • Iron powder (3.0 - 5.0 eq, fine mesh)

  • Ammonium Chloride (

    
    ) or dilute HCl (catalytic amount)
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

  • Suspension: Suspend this compound (10 mmol) and Iron powder (30-50 mmol) in Ethanol/Water (40 mL).

  • Activation: Add Ammonium Chloride (5 mmol) or 0.5 mL conc. HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reduction is heterogeneous and relies on surface contact.

  • Monitoring: Reflux for 4-8 hours. The color typically changes from yellow (nitro) to dark/colorless (amine + iron oxides).

  • Workup:

    • Hot filtration is critical to remove iron sludge before the product precipitates.

    • Adjust pH to ~8-9 with dilute

      
       to ensure the amine is in free-base form.
      
    • Extract the filtrate with Ethyl Acetate if the product precipitates with the sludge.

    • Evaporate solvent to obtain the crude product.[2]

Decision Matrix & Workflow

Select the appropriate method based on your constraints.

Figure 2: Catalyst Selection Workflow

SelectionWorkflow Start Start: Reduction of This compound Scale What is the Reaction Scale? Start->Scale Equipment Is H2 Pressure Equipment Available? Scale->Equipment Lab (<50g) MethodRaney Method B: Raney Nickel (Low Cost, High Pressure, Industrial) Scale->MethodRaney Industrial (>1kg) Budget Budget Constraints? Equipment->Budget Yes MethodFe Method C: Fe/HCl Reduction (Dirty, Cheap, No H2 Gas) Equipment->MethodFe No MethodPd Method A: Pd/C Hydrogenation (High Yield, Clean, Expensive) Budget->MethodPd High Budget / High Purity Budget->MethodRaney Low Budget / High Volume

Caption: Decision tree for selecting the optimal catalytic system based on scale, equipment availability, and budget.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde. Retrieved from

  • Longdom Publishing. (2023). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles. Retrieved from

  • Google Patents. (2008). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.[4] Retrieved from

  • ResearchGate. (2020). Chemoselective hydrogenation of 4-nitrochlorobenzene over different Pd catalysts. Retrieved from

  • MDPI. (2023). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical synthesis and drug development, the precise structural confirmation of a target molecule is paramount. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutic candidates. 4-Nitrobenzanilide (C₁₃H₁₀N₂O₃), a key intermediate in the synthesis of dyes and various pharmaceuticals, serves as an excellent case study for illustrating a multi-faceted spectroscopic approach to structural verification.[1][2] This guide will compare and contrast the utility of Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) in unequivocally confirming the structure of synthesized this compound.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through the acylation of 4-nitroaniline with benzoyl chloride.[] This reaction forms the amide bond that is central to the molecule's structure.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask, dissolve 4-nitroaniline in a suitable solvent, such as pyridine or dichloromethane.

  • Acylation: Slowly add benzoyl chloride to the solution of 4-nitroaniline while stirring. The reaction is often carried out in an ice bath to control the exothermic nature of the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield purified this compound.

Caption: Synthesis of this compound from 4-nitroaniline and benzoyl chloride.

Spectroscopic Analysis: A Multi-Technique Approach

A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation.[4] A combination of methods is essential for a comprehensive and self-validating analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[5] For this compound, the key vibrational bands confirm the presence of the amide and nitro functionalities.

Expected FT-IR Absorptions for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300-3100
C=O (Amide)Stretching~1670
NO₂ (Nitro)Asymmetric Stretching~1550
NO₂ (Nitro)Symmetric Stretching~1340
Aromatic C=CStretching~1610

Data sourced from similar compounds and general spectroscopic tables.[5]

The presence of a strong absorption band around 1670 cm⁻¹ is indicative of the amide carbonyl group, while the characteristic N-H stretch confirms the amide linkage. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches further support the successful incorporation of this functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[6]

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the benzoyl and the nitroaniline rings. Due to the electron-withdrawing nature of the nitro and carbonyl groups, the aromatic protons will be deshielded and appear in the downfield region of the spectrum (typically δ 7-9 ppm).[7] The integration of these signals should correspond to the number of protons on each ring. The splitting patterns (e.g., doublets, triplets) will provide information about the substitution pattern on the aromatic rings.

Interpreting Aromatic ¹H NMR Signals:

The signals for the aromatic protons can be complex.[8] However, a general understanding can be gained by considering the electronic effects of the substituents. The protons on the nitro-substituted ring are expected to be further downfield than those on the benzoyl ring.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically found in the range of δ 160-180 ppm. The aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to the nitro group will be significantly deshielded.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its fragmentation pattern.[9] For this compound, the molecular ion peak (M⁺) should be observed at m/z 242, corresponding to its molecular weight.[10][11]

Expected Fragmentation Pattern:

The fragmentation pattern can provide further structural confirmation. Common fragments for this compound would include the benzoyl cation (m/z 105) and fragments corresponding to the nitroaniline moiety. The observation of the molecular ion at the correct mass-to-charge ratio is a strong piece of evidence for the successful synthesis of the target compound.

Comparison of Spectroscopic Techniques for this compound Confirmation

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Presence of functional groups (amide, nitro, aromatic rings).[5]Rapid, non-destructive, provides a "fingerprint" of the molecule.Does not provide detailed information on the connectivity of atoms.
¹H NMR Chemical environment and connectivity of hydrogen atoms.[6]Provides detailed structural information, including stereochemistry in some cases.Can have complex spectra for aromatic compounds, requiring higher field instruments for resolution.[8]
¹³C NMR Number and chemical environment of unique carbon atoms.Complements ¹H NMR by providing direct information about the carbon skeleton.Less sensitive than ¹H NMR, may require longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.[9][11]Highly sensitive, provides definitive molecular weight information.Destructive technique, fragmentation can sometimes be complex to interpret.

Workflow for Spectroscopic Confirmation

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize this compound Purification Purify Product Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Integration Integrate & Interpret Data FTIR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A systematic workflow for the spectroscopic confirmation of this compound.

Conclusion: A Holistic and Validated Approach

The unambiguous structural confirmation of this compound requires a synergistic approach that leverages the complementary strengths of multiple spectroscopic techniques. FT-IR provides a rapid initial assessment of the key functional groups. ¹H and ¹³C NMR offer a detailed map of the molecule's carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and provides valuable fragmentation data. By integrating the data from these techniques, researchers can confidently and authoritatively confirm the structure of their synthesized compounds, a critical step in ensuring the integrity and reproducibility of their scientific work.

References

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from [Link]

  • ChemSrc. (2025). 4'-nitrobenzanilide | CAS#:3393-96-2. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Nitrobenzanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • Google Patents. (n.d.). FR2476070A1 - Prepn. of 2:amino 5:nitro benzophenone(s) - by reaction of 4:nitro benzanilide with benzoyl halide and hydrolysis.
  • National Center for Biotechnology Information. (n.d.). 4'-Nitrobenzanilide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Nitrobenzanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). RU2560881C1 - Method of producing 2',4,4'-trinitrobenzanilide from aniline and 4-nitrobenzoic acid.
  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

Sources

Benchmarking the efficiency of 4-Nitrobenzanilide synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of N-(4-nitrophenyl)benzamide (also known as 4'-nitrobenzanilide) presents a classic challenge in organic chemistry: the acylation of a deactivated aniline. Due to the strong electron-withdrawing nitro group at the para position, 4-nitroaniline is a significantly weaker nucleophile (


) compared to aniline (

). Standard protocols often fail or suffer from poor yields, requiring specialized activation strategies.

This guide benchmarks three distinct protocols for this synthesis, evaluating them on yield, reaction time, and suitability for drug development workflows.

Target Molecule Profile

  • IUPAC Name:

    
    -(4-Nitrophenyl)benzamide
    
  • CAS Registry Number: 3393-96-2

  • Molecular Formula:

    
    
    
  • Key Challenge: Overcoming the low nucleophilicity of the amine nitrogen without causing bis-acylation or hydrolysis of the acylating agent.

Protocol A: The Modified Schotten-Baumann (Pyridine Method)

Status: The "Gold Standard" for Reliability

While the classical Schotten-Baumann reaction utilizes biphasic aqueous NaOH, this often fails for 4-nitroaniline because the amine is too weak to compete with the hydrolysis of benzoyl chloride in water. The industry-standard modification employs pyridine, which acts as both a solvent and a nucleophilic catalyst.

Mechanism & Causality

Pyridine is not just a base here; it is a catalyst.[1] It reacts with benzoyl chloride to form a highly electrophilic


-benzoylpyridinium ion . This intermediate is more reactive toward the weak amine nucleophile than the acid chloride itself, facilitating the attack by 4-nitroaniline.
Step-by-Step Protocol
  • Preparation: In a dry 100 mL round-bottom flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) in dry pyridine (10 mL) .

  • Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Control is vital to prevent side reactions.

  • Reflux: Once addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (115°C) for 1 hour .

    • Why Reflux? Unlike simple anilines, the nitro-deactivated amine requires thermal energy to overcome the activation barrier even with pyridine catalysis.

  • Quenching: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water containing 10 mL concentrated HCl .

    • Why HCl? This neutralizes the excess pyridine, solubilizing it as pyridinium chloride, while the product precipitates out.

  • Isolation: Filter the solid precipitate. Wash extensively with water (to remove pyridinium salts) and then cold ethanol.

  • Purification: Recrystallize from ethanol.

Typical Yield: 85–90% Purity: >98% (after recrystallization)

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Status: High-Throughput / Green Alternative

Microwave irradiation provides direct dielectric heating to the polar reagents.[2] For deactivated amines, this rapid energy transfer can overcome the nucleophilic sluggishness in minutes, often without bulk solvents.

Step-by-Step Protocol
  • Mixing: In a dedicated microwave process vial (10 mL), mix 4-nitroaniline (690 mg, 5 mmol) and benzoyl chloride (0.6 mL, 5.2 mmol) .

  • Catalyst: Add a few drops of pyridine (catalytic amount) or use minimal chlorobenzene as a solvent if the reactor requires a liquid medium.

  • Irradiation: Cap the vial. Set the microwave reactor to 150°C with a hold time of 5 minutes .

    • Parameter: Use "Dynamic" power mode to maintain temperature.

  • Workup: Cool the vial with compressed air. Add 10 mL of 10% NaHCO₃ to the vial and sonicate to break up the solid mass.

  • Isolation: Filter the solid and wash with water.[3]

Typical Yield: 92–95% Time: <10 minutes Advantage: Drastic reduction in solvent waste and time.

Protocol C: Direct Amidation (EDC/DMAP Coupling)

Status: Drug Discovery Standard (Avoids Acid Chlorides)

In late-stage drug functionalization, acid chlorides may be too harsh or unstable. Direct coupling using carbodiimides (EDC) is preferred, though it requires driving the equilibrium.

Step-by-Step Protocol
  • Activation: In a flask, dissolve benzoic acid (1.22 g, 10 mmol) and EDC·HCl (1.92 g, 10 mmol) in DCM (30 mL) . Stir for 15 minutes at room temperature.

    • Mechanism:[1][4][5][6][7][8] This forms the O-acylisourea active ester.

  • Coupling: Add 4-nitroaniline (1.38 g, 10 mmol) and DMAP (122 mg, 1 mmol) .

    • Role of DMAP: Crucial for transferring the acyl group to the weak amine.

  • Reaction: Stir at room temperature for 12–18 hours .

  • Workup: Wash the organic layer with 1M HCl (removes DMAP/EDC), then saturated NaHCO₃ (removes unreacted acid), and finally brine .

  • Drying: Dry over

    
     and concentrate in vacuo.
    

Typical Yield: 70–80% Note: Lower yield is typical due to the difficult nucleophilic attack on the intermediate, but functional group tolerance is highest.

Benchmarking Analysis

The following table compares the efficiency metrics of the three protocols.

MetricProtocol A: Pyridine/RefluxProtocol B: MicrowaveProtocol C: EDC Coupling
Reaction Time 1–2 Hours5–10 Minutes12–18 Hours
Isolated Yield 85–90%92–95%70–80%
Atom Economy Moderate (Pyridine waste)High (Minimal solvent)Low (High MW coupling reagents)
Scalability High (Kg scale feasible)Low (Batch size limited)Medium (Cost of reagents)
Tolerance Low (Acid sensitive groups)ModerateHigh (Complex scaffolds)

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Pyridine method (Protocol A), highlighting the formation of the reactive intermediate that enables the reaction with the weak nucleophile.

G BenzoylCl Benzoyl Chloride Inter N-Benzoylpyridinium (Highly Electrophilic) BenzoylCl->Inter Nucleophilic Attack Pyridine Pyridine (Catalyst) Pyridine->Inter Product N-(4-Nitrophenyl)benzamide Inter->Product Acyl Transfer Byproduct Pyridinium HCl Inter->Byproduct Amine 4-Nitroaniline (Weak Nucleophile) Amine->Product

Caption: Mechanism of Pyridine-catalyzed acylation. The N-benzoylpyridinium intermediate activates the acyl group for the weak amine.

Workflow Decision Matrix

Use this flow to select the appropriate protocol for your specific constraints.

Workflow Start Select Protocol Scale Is Scale > 10g? Start->Scale Green Is Speed/Green Chem Priority? Scale->Green No MethodA Protocol A: Pyridine Reflux Scale->MethodA Yes Sensitive Acid Sensitive Moieties? Green->Sensitive No MethodB Protocol B: Microwave Green->MethodB Yes Sensitive->MethodA No MethodC Protocol C: EDC Coupling Sensitive->MethodC Yes

Caption: Decision matrix for selecting the optimal synthesis protocol based on scale, speed, and substrate sensitivity.

References

  • Schotten-Baumann Reaction & Modifications: Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. Link

  • Microwave Synthesis Data: Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Link

  • Direct Amidation Protocols: Direct Amidation of Carboxylic Acids with Amines using TiF4.[9] ResearchGate. Link

  • Coupling Agent Efficiency: 2-Chloro-N-(4-nitrophenyl)benzamide synthesis (EDC Method). ChemicalBook.[10] Link

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 4-Nitrobenzanilide: An Objective Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of 4-Nitrobenzanilide, rigorous analytical validation is not merely a procedural step but the cornerstone of reliable and reproducible scientific outcomes. This guide provides an in-depth, objective comparison of key analytical techniques for the characterization of this compound, moving beyond a simple listing of methods to explain the causality behind experimental choices. Our focus is on establishing a self-validating system of protocols, ensuring the integrity and trustworthiness of your experimental data.

Understanding this compound: A Molecule of Interest

This compound, with the chemical formula C13H10N2O3, is a derivative of aniline and serves as a crucial intermediate in the synthesis of various more complex compounds, including dyes and pharmaceuticals.[1] Its molecular structure, featuring a nitro group and an amide linkage, dictates its physicochemical properties and, consequently, the most effective analytical strategies for its characterization.[2][3]

A foundational understanding of its basic properties is essential before delving into complex analytical techniques.

PropertyValueSource
Molecular Weight242.23 g/mol [3][4]
Melting Point202-204 °C[2][5][6]
Boiling Point327 °C at 760 mmHg[2][7]
Density1.344 g/cm³[2][7]
AppearanceWhite to orange to green powder to crystal[6]

A Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound is fundamentally driven by the specific question being asked. Are you seeking to confirm the identity of a synthesized compound, quantify its purity, or identify potential impurities? Each scenario necessitates a different analytical approach.

Analytical TechniqueInformation ProvidedKey Performance Aspects & Rationale
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determination, impurity profiling.High sensitivity and resolution make it ideal for separating this compound from starting materials, byproducts, and degradation products. A reverse-phase method is typically employed due to the compound's moderate polarity.[8][9]
UV-Visible (UV-Vis) Spectroscopy Qualitative identification, quantitative analysis.The presence of chromophores (the nitro group and aromatic rings) results in a characteristic UV-Vis spectrum, making it a simple and rapid method for concentration determination using a calibration curve.[10][11]
Infrared (IR) Spectroscopy Identification of functional groups, structural confirmation.Provides a unique "molecular fingerprint." The presence of characteristic peaks for the N-H stretch, C=O stretch of the amide, and the N-O stretch of the nitro group confirms the compound's identity.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation.¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by showing the chemical environment of each proton and carbon atom.[3]
Mass Spectrometry (MS) Molecular weight determination and structural information.Provides the exact mass of the molecule and its fragmentation pattern, which can be used to confirm the structure.[10][11]
Thermal Analysis (DSC, TGA) Thermal stability, melting point determination.Differential Scanning Calorimetry (DSC) can precisely determine the melting point and assess purity. Thermogravimetric Analysis (TGA) provides information on the compound's decomposition temperature and thermal stability.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to allow for adaptation to your specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: This reverse-phase HPLC method is designed to provide excellent separation of this compound from potential impurities. The choice of a C18 column is based on its hydrophobicity, which allows for good retention of the moderately polar analyte. The mobile phase composition is optimized for sharp peaks and a reasonable retention time.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Accurately weigh ~10 mg of this compound P2 Dissolve in 10 mL of mobile phase (stock solution) P1->P2 P3 Prepare a working solution (e.g., 100 µg/mL) by dilution P2->P3 P4 Filter through a 0.45 µm syringe filter P3->P4 H2 Inject the prepared sample (e.g., 10 µl) P4->H2 P5 Prepare mobile phase: Acetonitrile:Water (e.g., 60:40 v/v) P6 Degas the mobile phase P5->P6 H1 Equilibrate the HPLC system with the mobile phase P6->H1 H1->H2 H3 Run the analysis under isocratic conditions H2->H3 H4 Monitor the elution at a specific wavelength (e.g., 254 nm) H3->H4 D1 Integrate the peak corresponding to this compound H4->D1 D2 Calculate the purity based on the peak area percentage D1->D2

Caption: HPLC workflow for purity analysis of this compound.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water in a 60:40 (v/v) ratio. For MS compatibility, 0.1% formic acid can be added to both solvents.[8] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a stock solution. From this, prepare a working standard of a suitable concentration (e.g., 100 µg/mL) by further dilution with the mobile phase.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 25 °C

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Data Interpretation: The purity of this compound is calculated based on the area percentage of the main peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Rationale: FTIR is a rapid and non-destructive technique that provides a unique vibrational fingerprint of the molecule. The presence of characteristic absorption bands corresponding to the functional groups in this compound provides strong evidence for its structural identity.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation S1 Grind a small amount of this compound with KBr powder S2 Press the mixture into a thin, transparent pellet A2 Place the KBr pellet in the sample holder S2->A2 A1 Record a background spectrum of the empty sample compartment A1->A2 A3 Acquire the IR spectrum of the sample A2->A3 I1 Identify characteristic peaks (N-H, C=O, N-O) A3->I1 I2 Compare the obtained spectrum with a reference spectrum I1->I2

Caption: FTIR workflow for structural confirmation of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound (approximately 1-2 mg) with dry KBr powder (approximately 100-200 mg) and pressing the mixture in a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Look for the characteristic absorption bands:

      • N-H stretch: ~3300 cm⁻¹

      • C=O stretch (amide I): ~1660 cm⁻¹

      • N-H bend (amide II): ~1540 cm⁻¹

      • Asymmetric N-O stretch: ~1590 cm⁻¹

      • Symmetric N-O stretch: ~1340 cm⁻¹

    • Compare the obtained spectrum with a reference spectrum of this compound from a reliable source, such as the NIST Chemistry WebBook.[10][11]

Cross-Validation: Ensuring Data Integrity

No single analytical technique provides a complete picture. True confidence in your experimental data comes from the cross-validation of results from orthogonal methods.

Logical Relationship Diagram:

Cross_Validation_Logic cluster_techniques Analytical Techniques cluster_validation Data Cross-Validation 4-Nitrobenzanilide_Sample Synthesized this compound HPLC HPLC (Purity & Quantification) 4-Nitrobenzanilide_Sample->HPLC FTIR FTIR (Functional Groups) 4-Nitrobenzanilide_Sample->FTIR NMR NMR (Structural Elucidation) 4-Nitrobenzanilide_Sample->NMR MS Mass Spec (Molecular Weight) 4-Nitrobenzanilide_Sample->MS UV_Vis UV-Vis (Qualitative ID & Quantification) 4-Nitrobenzanilide_Sample->UV_Vis Thermal Thermal Analysis (Melting Point & Stability) 4-Nitrobenzanilide_Sample->Thermal V1 Purity from HPLC consistent with NMR integration? HPLC->V1 V5 UV-Vis spectrum characteristic and concentration consistent with HPLC? HPLC->V5 V2 Functional groups from FTIR consistent with NMR structure? FTIR->V2 NMR->V1 NMR->V2 V3 Molecular weight from MS matches the proposed structure? MS->V3 UV_Vis->V5 V4 Melting point from Thermal Analysis sharp and consistent with literature? Thermal->V4 Validated_Data High-Confidence Characterized This compound V1->Validated_Data V2->Validated_Data V3->Validated_Data V4->Validated_Data V5->Validated_Data

Caption: Logical workflow for the cross-validation of this compound data.

For instance, the purity determined by HPLC should be corroborated by the absence of significant impurity peaks in the NMR spectrum. The molecular weight obtained from mass spectrometry must match the chemical formula, which is confirmed by NMR and IR. A sharp melting point from DSC is indicative of high purity, which should align with the HPLC results.

By employing a suite of complementary analytical techniques and critically evaluating the congruence of the data, researchers can achieve a high degree of confidence in the identity, purity, and overall quality of their this compound samples, thereby ensuring the reliability of subsequent research and development activities.

References

  • SIELC Technologies. (n.d.). Separation of 4'-Nitrobenzanilide on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3393-96-2, 4'-NITROBENZANILIDE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Nitrobenzanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Azariah, A. N., et al. (2004). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Materials Chemistry and Physics, 88(1), 90-96.
  • de Souza, A. R., et al. (2008). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 91(3), 857-861.
  • National Institute of Standards and Technology. (n.d.). 4'-Nitrobenzanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Nitrobenzanilide. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2023, August 23). 4'-nitrobenzanilide. Retrieved from [Link]

  • Singh, N. B., & Singh, R. J. (2012). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline. Journal of the Korean Chemical Society, 56(4), 438-444.

Sources

Safety Operating Guide

Operational Guide: 4-Nitrobenzanilide Disposal & Handling procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 4-Nitrobenzanilide requires more than simple compliance; it demands an understanding of the compound's stability and environmental fate.[1] As a nitro-aromatic amide, this compound presents specific challenges regarding aquatic toxicity and potential reduction to toxic aniline derivatives.[1]

This guide moves beyond generic "hazardous waste" labeling to provide a mechanistic approach to handling, segregation, and destruction.

Chemical Identity & Physical Properties
PropertyDataOperational Implication
CAS Number 99-26-3Unique identifier for waste manifests.[1]
Formula

High nitrogen content; requires complete oxidation during incineration.[1]
Appearance Yellow crystalline solidEasy to visualize spills; dust generation is a primary inhalation risk.
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)Do not flush. It will precipitate in drains and create long-term contamination depots.[1]
Reactivity Stable, but reactive with strong oxidizers/basesSegregation Critical: Risk of exothermic decomposition if mixed with nitrates or perchlorates.

Hazard Causality & Safety Logic

Why do we handle it this way?

1. The Nitro Group (


) Risk: 
The nitro moiety on the aromatic ring is susceptible to enzymatic reduction, potentially forming aromatic amines (like p-nitroaniline derivatives) which are often more toxic and mutagenic than the parent compound.[1] Therefore, biological waste treatment is insufficient.  The only acceptable fate is high-temperature incineration to ensure mineralization.[1]

2. Aquatic Persistence: this compound is classified as harmful to aquatic life with long-lasting effects.[1][2][3][4] It does not degrade rapidly in water. Consequently, zero-discharge to sewer systems is a non-negotiable standard.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitro-aromatics due to potential permeation.[1]

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double-gloved Nitrile (min 0.11mm) or Silver Shield® (Laminate) Nitro compounds can diffuse through latex.[1] Laminate is required for prolonged contact or spill cleanup.
Respiratory N95 / P100 (Solid handling) or Fume Hood (Solution)Prevents inhalation of dust particulates which can cause respiratory sensitization.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne; goggles provide a seal.
Body Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of dust on street clothing, reducing "take-home" exposure risk.[1]

Disposal Workflows & Segregation

The disposal pathway depends entirely on the physical state of the waste.

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired reagents, recrystallization solids, spill cleanup debris.

  • Containerization: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Label as "Hazardous Waste - Solid - Toxic." Explicitly list "this compound."[1]

  • Segregation: Store away from oxidizers (e.g., nitric acid) and strong bases (e.g., sodium hydroxide).

Scenario B: Liquid Waste (Solutions/Mother Liquor)

Applicability: HPLC waste, reaction mixtures.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.

  • Classification: If dissolved in a flammable solvent (Flash point <60°C), the waste stream becomes RCRA D001 (Ignitable) in addition to its toxic profile.

  • Precipitation Risk: If mixing with aqueous waste streams, this compound may precipitate.[1] It is safer to segregate into a dedicated "Organic Waste - Non-Halogenated" stream.[1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for routing this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Dry Liquid Liquid Solution (DMSO/MeOH) StateCheck->Liquid Dissolved Bagging Double Bag / Jar (HDPE Container) Solid->Bagging SolventCheck Check Solvent Flammability Liquid->SolventCheck StreamA Stream: Organic Solid (Incineration) Bagging->StreamA Label & Segregate StreamB Stream: Flammable Organic (Fuel Blending) SolventCheck->StreamB Flash pt < 60°C StreamC Stream: Toxic Organic (Non-Flammable) SolventCheck->StreamC Flash pt > 60°C

Caption: Operational logic for segregating this compound based on physical state and solvent matrix.

Emergency Procedures: Spill Management

Do not attempt to clean up a spill without proper PPE (See Section 3).

Dry Spill (Powder)[1]
  • Isolate: Evacuate the immediate area (10 ft radius) to let dust settle.[1]

  • Suppress: Gently cover the spill with damp paper towels (water or mineral oil) to prevent dust generation.[1] Do not dry sweep.

  • Collect: Scoop the damp material into a hazardous waste jar.

  • Decontaminate: Wipe the surface with a soap/water solution. This compound is poorly soluble in water, so a surfactant (soap) is necessary to lift it from the surface.[1]

Wet Spill (Solution)[1]
  • Absorb: Use an inert absorbent (Vermiculite or Clay).[1] Do not use sawdust (combustible organic + nitro compound = fire risk).[1]

  • Collect: Shovel absorbed material into a hazardous waste pail.

  • Label: Mark as "Debris contaminated with this compound."

Regulatory & Compliance Context (US Focus)

While this compound is not explicitly listed on the RCRA "P" or "U" lists by name, it is regulated under the "Cradle-to-Grave" principle.[1]

  • Waste Characterization: If the waste exhibits toxicity characteristics or is mixed with listed solvents (F-listed), it must be managed as hazardous waste [1].[1]

  • EPA Waste Code Assignment:

    • Pure Substance: Generally falls under non-specific organic hazardous waste unless it passes TCLP (unlikely).[1]

    • In Solvents: Often carries the code of the solvent (e.g., D001 for Methanol, F003 for spent non-halogenated solvents).

  • Ultimate Fate: The mandated disposal method is High-Temperature Incineration .[1] This ensures the destruction of the nitro-aromatic ring, preventing environmental leaching [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.).[1] 4'-Nitrobenzanilide (Compound) - Safety and Hazards.[1][2][5] National Library of Medicine. Retrieved from [Link][1]

Sources

Operational Guide: Safe Handling & PPE for 4-Nitrobenzanilide

Author: BenchChem Technical Support Team. Date: February 2026

At a Glance: The Safety Philosophy

Handling 4-Nitrobenzanilide requires more than just compliance; it requires a self-validating safety system . While often classified primarily as an irritant (Skin/Eye), the nitro-aromatic moiety carries latent risks of transdermal absorption and potential methemoglobinemia upon metabolic breakdown.

This guide moves beyond generic "wear gloves" advice. It establishes a protocol where the PPE serves as the final redundancy in a system designed to prevent exposure entirely.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. This compound presents a dual-phase risk:

  • Solid Phase (Dust): High risk of inhalation and ocular irritation during weighing.

  • Solvent Phase (Reaction): High risk of rapid transdermal permeation when dissolved in organic solvents (e.g., DCM, Acetone), which act as vehicles for skin entry.

Key Hazard Codes (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3]

  • Latent Risk:[7] Potential for methemoglobinemia (cyanosis) if absorbed in significant quantities, typical of nitro-aromatics.[8]

Part 2: PPE Selection Matrix

This matrix is designed for Zero-Contact handling.

PPE CategoryPrimary RecommendationTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Causality: Nitro compounds can permeate thin nitrile. The air gap between two layers creates a diffusion barrier. The outer glove is sacrificial; the inner glove is the final defense. Latex is NOT recommended due to poor organic solvent resistance.
Respiratory Engineering Control First Chemical Fume Hood (Face velocity: 80-100 fpm)Logic: PPE is the last resort. If you are smelling the compound, the system has failed. Backup: N95 or P100 respirator only if hood work is impossible (e.g., equipment maintenance).
Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. Goggles seal the ocular cavity.
Body Defense Lab Coat (Tyvek/Poly-coated) + Apron Cotton coats absorb liquids and hold them against the skin. A chemically resistant apron prevents "lean-in" contamination at the hood sash.

Part 3: Operational Protocol (The Self-Validating System)

This workflow ensures that safety is active, not passive.

Phase 1: The "Pre-Flight" Check
  • Airflow Verification: Tape a small Kimwipe strip to the bottom of the sash. If it angles inward at 45°, your face velocity is sufficient.

  • Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. No leaks? Proceed. Trust, but verify.

Phase 2: Weighing & Transfer (Highest Risk)
  • Step 1: Place the balance inside the fume hood.

  • Step 2: Use an antistatic gun or static-dissipative spatula. Nitro compounds are often fluffy solids; static charge causes "jumping" which contaminates gloves/sleeves.

  • Step 3: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately inside the hood before moving it.

Phase 3: Reaction Handling
  • Solvent Caution: If dissolving this compound in DMSO or DMF, treat the solution as highly penetrating. These solvents carry the nitro-compound through nitrile gloves in <5 minutes.

  • Immediate Action: If a splash occurs on the outer glove, DOFF IMMEDIATELY . Do not wipe. The permeation clock has started.

Part 4: Visualization of Safety Logic

Diagram 1: The Hierarchy of Exposure Control

This diagram illustrates the decision logic for handling nitro-aromatics, prioritizing isolation over PPE.

HierarchyOfControls Hazard Hazard: this compound (Dust/Irritant) EngControl Level 1: Engineering Control (Fume Hood / Glove Box) Hazard->EngControl Containment AdminControl Level 2: Admin Control (SOPs / Training) EngControl->AdminControl Residual Risk PPE Level 3: PPE (Last Line of Defense) AdminControl->PPE Exposure Prevention SubPPE PPE Configuration: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat + Apron PPE->SubPPE Specs

Caption: The flow of safety logic. PPE is only effective if Engineering Controls (Hood) reduce the primary load.

Diagram 2: Safe Doffing Protocol (Contamination Prevention)

Improper removal of PPE is a common source of self-contamination.

DoffingProtocol Step1 1. Inspect Outer Gloves (Visible Residue?) Step2 2. Wipe/Wash Outer Gloves (If heavily soiled) Step1->Step2 Yes Step3 3. Peel Outer Glove (Beak Method) Step1->Step3 No Step2->Step3 Step4 4. Remove Goggles (Handle by Strap ONLY) Step3->Step4 Step5 5. Remove Inner Gloves (Inside-Out) Step4->Step5 Step6 6. Wash Hands (Soap + Water, 20s) Step5->Step6

Caption: Step-by-step doffing sequence to ensure no chemical residue touches the skin.

Part 5: Disposal & Emergency Response

Waste Management (Cradle-to-Grave)
  • Solid Waste: Dispose of contaminated paper towels, weighing boats, and outer gloves in a Hazardous Solid Waste bin. Do not use regular trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic waste (unless halogenated solvents were used).

  • Labeling: Clearly mark the waste tag with "this compound - Irritant/Toxic."

Emergency Spill Response
  • Powder Spill: Do NOT use a brush (generates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes.[9] Avoid alcohol-based hand sanitizers ; alcohols can increase the solubility and skin absorption of nitro compounds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76930, 4'-Nitrobenzanilide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Skin Exposures and Effects: Chemical Protective Clothing. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzanilide
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.